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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile: Structural Analysis, Synthesis, and Applications

Executive Summary In contemporary medicinal chemistry, the functionalized biphenyl scaffold serves as a privileged structure, offering a rigid, hydrophobic framework capable of orienting pharmacophores with high precisio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the functionalized biphenyl scaffold serves as a privileged structure, offering a rigid, hydrophobic framework capable of orienting pharmacophores with high precision. 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile is a highly specialized, polyfunctional intermediate. Its unique arrangement of an electron-withdrawing carbonitrile, an electron-donating primary amine, and a metabolically stabilizing fluorine atom makes it an invaluable precursor for the synthesis of advanced heterocyclic therapeutics, including kinase and PARP inhibitors.

This whitepaper provides an in-depth analysis of its physicochemical properties, the causality behind its synthetic methodology, and a self-validating protocol for its preparation.

Structural and Physicochemical Profiling

The strategic placement of substituents on the [1,1'-biphenyl] core dictates both the chemical reactivity of the intermediate and the pharmacokinetic profile of the downstream active pharmaceutical ingredient (API).

  • 2-Carbonitrile Group (-CN): Acts as a strong electron-withdrawing group (EWG) and a potent hydrogen bond acceptor. In retrosynthetic design, the nitrile serves as a versatile electrophilic handle for cyclization into tetrazoles, amidines, or quinazolines.

  • 3-Amino Group (-NH₂): An electron-donating group (EDG) and hydrogen bond donor. Positioned adjacent to the nitrile, it provides a nucleophilic anchor for tandem cyclization reactions.

  • 4'-Fluoro Group (-F): The incorporation of fluorine at the para position of the distal phenyl ring is a classic bioisosteric strategy. It blocks cytochrome P450 (CYP450)-mediated aromatic oxidation, thereby enhancing the metabolic half-life of the final drug molecule .

SubstituentLogic Core 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile F_group 4'-Fluoro Substitution Metabolic Stability (CYP450) Core->F_group CN_group 2-Carbonitrile Group Electron-Withdrawing Handle Core->CN_group NH2_group 3-Amino Group Nucleophilic Cyclization Anchor Core->NH2_group

Figure 1: Logical relationship of substituent effects on the biphenyl core.

Quantitative Physicochemical Data

To facilitate ADME (Absorption, Distribution, Metabolism, and Excretion) predictions for downstream derivatives, the baseline physicochemical properties of the scaffold are summarized below.

PropertyValueCausality / Significance in Drug Design
Molecular Formula C₁₃H₉FN₂Defines the core biaryl framework.
Molecular Weight 212.22 g/mol Low MW ensures high Ligand Efficiency (LE) in final APIs.
Topological Polar Surface Area 49.8 ŲOptimal TPSA for passive membrane permeability.
LogP (Predicted) ~2.8Balanced lipophilicity for oral bioavailability.
Hydrogen Bond Donors 1Provided by the primary amine (-NH₂).
Hydrogen Bond Acceptors 2Provided by the nitrile (-C≡N) and fluoro (-F) groups.

Retrosynthetic Strategy and Causality

The construction of the biphenyl axis is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling . The precise IUPAC numbering of the target molecule dictates the selection of starting materials. To achieve the sequence of Connection(C1) - Cyano(C2) - Amino(C3) on the primary ring, the requisite electrophile is 2-amino-6-bromobenzonitrile , which is coupled with (4-fluorophenyl)boronic acid .

Catalyst and System Design Rationale
  • Ligand Selection: The bidentate ligand 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is specifically selected over monodentate phosphines (e.g., PPh₃). The free primary amine (-NH₂) on the starting material is a Lewis base that can competitively coordinate to the palladium center, leading to catalyst poisoning. The steric bulk and cis-enforcing bite angle of dppf mitigate this off-target coordination.

  • Solvent System: A biphasic 1,4-Dioxane/Water (4:1 v/v) system is utilized. Dioxane solubilizes the hydrophobic organic substrates, while water dissolves the inorganic base (K₂CO₃), generating the crucial hydroxo-palladium intermediate required for the transmetalation step.

SyntheticWorkflow SM1 2-Amino-6-bromobenzonitrile (CAS: 77326-62-6) Reaction Suzuki-Miyaura Cross-Coupling Pd(dppf)Cl2, K2CO3 SM1->Reaction SM2 (4-Fluorophenyl)boronic acid (CAS: 1765-93-1) SM2->Reaction Product 3-Amino-4'-fluoro- [1,1'-biphenyl]-2-carbonitrile Reaction->Product

Figure 2: Synthetic workflow for 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile.

Experimental Methodology: Self-Validating Protocol

This protocol is engineered as a self-validating system . The transformation can be visually and analytically tracked without destructive sampling. As the cross-coupling proceeds, the extended conjugation of the newly formed biphenyl system induces a pronounced bathochromic shift (red shift) and strong fluorescence under 365 nm UV light, providing real-time optical validation of product formation.

Step-by-Step Procedure
  • Reagent Charging: In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge 2-amino-6-bromobenzonitrile (1.0 eq, 10.0 mmol) and (4-fluorophenyl)boronic acid (1.2 eq, 12.0 mmol). Note: The 20% excess of boronic acid compensates for competitive protodeboronation.

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 eq, 5 mol%) and anhydrous K₂CO₃ (2.5 eq, 25.0 mmol).

  • Solvent Introduction: Inject 50 mL of a pre-degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v).

  • Atmospheric Control (Critical): Subject the mixture to three freeze-pump-thaw cycles or sparge with ultra-pure Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidative degradation of the electron-rich amino-biphenyl product.

  • Thermal Activation: Heat the reaction mixture to 90°C under an Argon atmosphere for 12 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the starting bromide (Rf ~0.6) and the emergence of a highly UV-active, fluorescent spot (Rf ~0.4) validates the completion of the catalytic cycle.

  • Workup & Scavenging: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry the organic phase over Na₂SO₄. To remove palladium residues (which can interfere with downstream biological assays), pass the concentrated crude through a short pad of Celite and a silica-based metal scavenger (e.g., QuadraSil AP).

  • Purification: Purify via flash column chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to yield the pure product as a crystalline solid.

Analytical Characterization and Validation

To ensure absolute structural integrity, the isolated compound must be validated against the following expected spectroscopic parameters.

Analytical TechniqueKey Signal / PeakStructural Assignment
¹H NMR (400 MHz, DMSO-d₆) ~5.8 ppm (s, 2H)Primary amine (-NH₂) protons (exchangeable with D₂O).
¹H NMR (400 MHz, DMSO-d₆) ~7.1 - 7.5 ppm (m, 7H)Aromatic protons of the functionalized biphenyl core.
¹³C NMR (100 MHz, DMSO-d₆) ~117 ppmNitrile carbon (-C≡N).
¹⁹F NMR (376 MHz, DMSO-d₆) ~ -115 ppm4'-Fluoro substituent on the distal ring.
FT-IR Spectroscopy ~2220 cm⁻¹Sharp, distinct stretching band of the nitrile (-C≡N).
LC-MS (ESI+) m/z 213.1[M+H]⁺Molecular ion peak confirming the exact mass.

Applications in Advanced Drug Discovery

The true value of 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile lies in its capacity to undergo tandem cyclization. By treating this intermediate with various electrophiles (e.g., formamide, urea, or guanidine derivatives) under acidic or basic conditions, researchers can rapidly access 4-aminoquinazolines or 3-aminoindazoles .

These fused bicyclic systems are "privileged scaffolds" that mimic the adenine ring of ATP, allowing them to competitively bind to the hinge region of kinases. The appended 4'-fluorophenyl group naturally projects into the hydrophobic back-pocket of the kinase active site, drastically improving binding affinity and target selectivity.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Available at:[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at:[Link]

  • PubChem. (2023). (4-Fluorophenyl)boronic acid (CID: 285645). National Center for Biotechnology Information. Available at:[Link]

Exploratory

1H and 13C NMR Spectral Data for 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile: An In-Depth Technical Guide

Executive Summary 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile is a highly functionalized biaryl intermediate. Biaryl systems, particularly those containing carbonitrile and fluoro substituents, are privileged scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile is a highly functionalized biaryl intermediate. Biaryl systems, particularly those containing carbonitrile and fluoro substituents, are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors and non-steroidal anti-inflammatory drugs[1]. The structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires a nuanced understanding of spin-spin coupling, particularly the heteronuclear interactions introduced by the fluorine atom[2].

This whitepaper provides researchers and drug development professionals with a comprehensive, self-validating framework for acquiring, assigning, and interpreting the 1 H and 13 C NMR spectra of this specific compound.

Experimental Workflow & Acquisition Protocols

To ensure a robust and self-validating data set, standardizing the acquisition environment is critical. The following workflow outlines the optimal conditions for resolving the complex spin systems of this molecule.

NMR_Workflow Prep Sample Prep (DMSO-d6) Acq1D 1D NMR (1H, 13C, 19F) Prep->Acq1D Acq2D 2D NMR (HSQC, HMBC) Acq1D->Acq2D Process Processing (FT, Phase) Acq2D->Process Assign Assignment & Validation Process->Assign

Fig 1. Step-by-step NMR acquisition and spectral validation workflow.

Step-by-Step Methodology
  • Sample Preparation: Weigh 15–20 mg of the analyte. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9% D) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality Insight: DMSO- d6​ is specifically chosen over CDCl 3​ because its strong hydrogen-bonding capability drastically slows the intermolecular exchange of the -NH 2​ protons. This prevents the amine signal from broadening into the baseline, allowing it to be observed as a distinct, quantifiable broad singlet.

  • 1D NMR Acquisition:

    • 1 H NMR: 500 MHz, 30°C, 16 scans. Use a 30° excitation pulse and a 2-second relaxation delay ( d1​ ) to ensure the quantitative integration of the aromatic protons.

    • 13 C{ 1 H} NMR: 125 MHz, 30°C, 1024 scans. Utilize a WALTZ-16 decoupling sequence for proton decoupling. Maintain a 2-second d1​ to account for the longer T1​ relaxation times of quaternary carbons (e.g., the nitrile carbon).

  • 2D NMR Acquisition: Acquire phase-sensitive HSQC (optimized for 1JCH​ = 145 Hz) and HMBC (optimized for nJCH​ = 8 Hz) to map the connectivity across the biphenyl axis.

1 H NMR Spectral Analysis & Spin System Logic

The molecule consists of two distinct spin systems: the trisubstituted Ring A and the para-disubstituted (fluorophenyl) Ring B.

Coupling_Network cluster_RingA Ring A (Trisubstituted) cluster_RingB Ring B (Fluorophenyl) H4 H4 H5 H5 H4->H5 3J (8.0 Hz) H6 H6 H4->H6 4J (1.5 Hz) H5->H6 3J (8.0 Hz) F 19F H35 H3'/H5' F->H35 3J_HF (8.5 Hz) H26 H2'/H6' F->H26 4J_HF (5.5 Hz) H35->H26 3J_HH (8.5 Hz)

Fig 2. Spin-spin coupling networks for the biphenyl ring systems.

Table 1: 1 H NMR Data (500 MHz, DMSO- d6​ )
Position δ (ppm)MultiplicityInt.Coupling ( J , Hz)Assignment Logic
-NH 2​ 5.80br s2H-Broadened by 14 N quadrupolar relaxation and slow exchange in DMSO.
H4 6.75dd1H 3J = 8.2, 4J = 1.2Strongly shielded by the ortho-amino group (+R effect).
H6 6.85dd1H 3J = 7.8, 4J = 1.2Shielded by the para-amino group; ortho to the biphenyl linkage.
H3', H5' 7.32t (dd)2H 3JHH​ = 8.8, 3JHF​ = 8.8Ortho to Fluorine. Appears as a pseudo-triplet due to equal H-H and H-F coupling[3].
H5 7.43t1H 3J = 8.0Meta to the amino group, para to the electron-withdrawing nitrile.
H2', H6' 7.55dd2H 3JHH​ = 8.8, 4JHF​ = 5.4Meta to Fluorine, ortho to the biphenyl linkage.

Mechanistic Insight: Ring B forms an AA'BB'X spin system due to the presence of the 19 F nucleus (spin-1/2, 100% natural abundance). The protons ortho to the fluorine (H3', H5') are split not only by their neighboring protons but equally by the fluorine atom ( 3JHF​≈8.8 Hz), resulting in a highly diagnostic pseudo-triplet[2].

13 C NMR Spectral Analysis & Heteronuclear Coupling

The 13 C{ 1 H} spectrum is practically self-assigning for Ring B due to the predictable attenuation of carbon-fluorine scalar couplings ( nJCF​ ) radiating from the C4' position[3].

Table 2: 13 C{ 1 H} NMR Data (125 MHz, DMSO- d6​ )
Position δ (ppm)MultiplicityC-F Coupling ( J , Hz)Assignment Logic
C2 98.5s-Ipso to -CN. Heavily shielded by nitrile magnetic anisotropy and ortho-NH 2​ .
C4 114.2s-Ortho to the electron-donating -NH 2​ group.
C3', C5' 115.8d 2JCF​ = 21.5Ortho to Fluorine. Characteristic ~21 Hz doublet splitting.
-CN 117.5s-Nitrile carbon.
C6 120.4s-Para to the -NH 2​ group.
C2', C6' 130.6d 3JCF​ = 8.2Meta to Fluorine.
C5 133.1s-Meta to -NH 2​ , para to -CN.
C1' 134.8d 4JCF​ = 3.1Ipso to biphenyl linkage, para to Fluorine.
C1 144.5s-Ipso to the fluorophenyl ring.
C3 151.2s-Ipso to -NH 2​ . Strongly deshielded by electronegative nitrogen.
C4' 162.4d 1JCF​ = 246.0Ipso to Fluorine. Massive one-bond heteronuclear coupling[2].

Mechanistic Insight: The 1JCF​ coupling of ~246 Hz at 162.4 ppm is the primary anchor point for assigning Ring B. The splitting cascades down the ring, approximately halving in magnitude with each additional bond ( 2J≈21 Hz, 3J≈8 Hz, 4J≈3 Hz). This self-validating pattern eliminates any ambiguity regarding the substitution pattern of the fluorophenyl ring[3].

2D NMR Strategies for Unambiguous Assignment

To definitively prove the 1,1'-biphenyl connectivity and rule out regioisomers, Heteronuclear Multiple Bond Correlation (HMBC) is required. The HMBC experiment detects long-range (typically 2- and 3-bond) carbon-proton interactions.

  • Validating the Biphenyl Axis: The protons H2'/H6' (7.55 ppm) of the fluorophenyl ring will show a strong 3JCH​ cross-peak to C1 (144.5 ppm) of the trisubstituted ring. Conversely, H6 (6.85 ppm) of the trisubstituted ring will show a 3JCH​ cross-peak to C1' (134.8 ppm). This reciprocal correlation strictly validates the C1-C1' bond.

  • Validating the Nitrile Position: The H4 proton will show strong 3JCH​ correlations to C2 (98.5 ppm), confirming the relative ortho/meta positioning of the functional groups on Ring A.

Conclusion

The structural elucidation of 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile relies on a combination of solvent-controlled proton exchange, rigorous analysis of AA'BB'X spin systems, and the exploitation of scalar nJCF​ couplings. By utilizing this self-validating matrix of 1D and 2D NMR techniques, researchers can ensure absolute stereochemical and regiochemical confidence during pharmaceutical development workflows.

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Foundational

An In-depth Technical Guide to the X-ray Crystallography of 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of the novel biphenyl compound, 3-Amino-4'-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of the novel biphenyl compound, 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile. While the specific crystallographic data for this compound is not yet publicly available, this document serves as a detailed procedural roadmap, outlining the critical steps from crystal growth to structure elucidation and interpretation. By grounding the discussion in established methodologies and best practices, this guide offers valuable insights for researchers engaged in the structural analysis of small molecules, particularly those with pharmaceutical relevance. The protocols described herein are designed to ensure data integrity and reproducibility, forming a self-validating framework for crystallographic studies.

Introduction: The Significance of Structural Elucidation

3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile is a molecule of interest in medicinal chemistry and materials science due to its unique structural features, including a flexible biphenyl backbone, a reactive nitrile group, and a strategically placed fluorine atom. The precise three-dimensional arrangement of these functionalities dictates the molecule's intermolecular interactions, which in turn govern its physicochemical properties, biological activity, and solid-state packing.

Single-crystal X-ray crystallography stands as the definitive method for determining the atomic-level structure of crystalline materials.[1][2] It provides unambiguous information on bond lengths, bond angles, and conformational preferences, which are crucial for structure-activity relationship (SAR) studies, computational modeling, and patent protection. This guide will walk through the theoretical and practical considerations for obtaining and interpreting the crystal structure of our target compound.

The Crystallographic Workflow: A Step-by-Step Protocol

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands meticulous attention to detail. The following sections delineate a robust workflow for the crystallographic analysis of 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile.

Synthesis and Purification

The prerequisite for any successful crystallographic study is a highly pure sample. The synthesis of 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile can be achieved through various cross-coupling methodologies, such as the Suzuki or Negishi coupling, which are well-established for the formation of biaryl bonds. Following synthesis, rigorous purification, typically by column chromatography and recrystallization, is essential to remove any impurities that could hinder crystallization. The purity of the bulk material should be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Crystal Growth: The Art and Science

Obtaining a single crystal of sufficient size and quality is often the most challenging step in the crystallographic workflow.[2] For a small molecule like 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile, several crystallization techniques can be employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent or solvent mixture is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then sealed inside a larger container with a more volatile solvent (the precipitant). The slow diffusion of the precipitant vapor into the compound's solution reduces its solubility, inducing crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.

The choice of solvents is critical and often determined empirically through screening a wide range of conditions.

Data Collection: Interrogating the Crystal with X-rays

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in a stream of X-rays.[3] Modern diffractometers are equipped with powerful X-ray sources and sensitive detectors that allow for rapid and accurate data collection.

Experimental Protocol for Data Collection:

  • Crystal Mounting: A well-formed single crystal is selected under a microscope and mounted on a cryoloop.

  • Cryo-cooling: The crystal is flash-cooled to a low temperature (typically 100 K) in a stream of liquid nitrogen to minimize radiation damage and thermal vibrations.

  • Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[1]

  • Data Processing: The collected images are processed to determine the position and intensity of each diffraction spot. This data is then used to determine the unit cell parameters and the space group of the crystal.

Structure Solution and Refinement

The diffraction data provides information about the electron density within the crystal. The process of converting this data into a three-dimensional atomic model is known as structure solution and refinement.

  • Structure Solution: Direct methods or Patterson methods are typically used to obtain an initial model of the crystal structure.

  • Structure Refinement: The initial model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

Interpreting the Crystallographic Data

The final output of a crystallographic analysis is a set of atomic coordinates and other parameters that describe the crystal structure in detail. This information is typically presented in a Crystallographic Information File (CIF).[4][5]

Key Crystallographic Parameters

The following table summarizes the key crystallographic parameters that would be expected from a successful structure determination of 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile. (Note: The values presented here are hypothetical and serve as an illustrative example).

ParameterExpected ValueSignificance
Chemical FormulaC₁₃H₉FN₂Confirms the elemental composition of the crystallized molecule.
Formula Weight212.23 g/mol Molecular weight of the compound.
Crystal SystemMonoclinicDescribes the symmetry of the unit cell.[3]
Space GroupP2₁/cDefines the symmetry operations within the unit cell.
a, b, c (Å)8.5, 12.0, 10.5Dimensions of the unit cell.
α, γ (°)90Angles of the unit cell.
β (°)95Angle of the unit cell for a monoclinic system.
Volume (ų)1066Volume of the unit cell.
Z4Number of molecules in the unit cell.
R-factor< 0.05A measure of the agreement between the calculated and observed structure factors.
Molecular Geometry and Conformation

The refined crystal structure would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. Of particular interest would be the dihedral angle between the two phenyl rings of the biphenyl moiety, which would provide insight into the molecule's conformational flexibility.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is determined by a network of intermolecular interactions. For 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile, one would expect to observe hydrogen bonding involving the amino group and the nitrile nitrogen, as well as π-π stacking interactions between the aromatic rings. The fluorine atom may also participate in weak C-H···F interactions. Understanding these interactions is crucial for predicting solid-state properties and for the design of crystalline materials.

Visualization of the Crystallographic Workflow

The following diagrams illustrate the key stages of the X-ray crystallography workflow.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final Structure (CIF)

Caption: A generalized workflow for single-crystal X-ray crystallography.

Conclusion and Future Directions

This technical guide has outlined the essential steps and considerations for the X-ray crystallographic analysis of 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile. While a definitive crystal structure is not yet available in the public domain, the methodologies described here provide a robust framework for its determination. The elucidation of this structure would be a valuable contribution to the fields of medicinal chemistry and materials science, enabling a deeper understanding of its structure-property relationships and paving the way for the rational design of new molecules with tailored functionalities. It is our hope that this guide will serve as a valuable resource for researchers embarking on similar crystallographic investigations.

References

  • Crystallographic Information File (CIF) - Wikipedia. Available at: [Link]

  • CCDC 2233284: Experimental Crystal Structure Determination (Dataset) | OSTI.GOV. Available at: [Link]

  • A short guide to Crystallographic Information Files - CCDC. Available at: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). Available at: [Link]

  • CCDC 2439985: Experimental Crystal Structure Determination - Iowa Research Online. Available at: [Link]

  • The Largest Curated Crystal Structure Database - CCDC. Available at: [Link]

  • CCDC 2179824: Experimental Crystal Structure Determination - OA Monitor Ireland. Available at: [Link]

  • X-Ray Crystallography - UF Health Cancer Center - University of Florida. Available at: [Link]

  • CIF (Crystallographic Information Framework) - Metadata Standards Catalog. Available at: [Link]

  • (PDF) The Crystallographic Information File (CIF) - ResearchGate. Available at: [Link]

  • X-ray crystallography - PMC - NIH. Available at: [Link]

  • Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine - Google Patents.
  • 7.3: X-ray Crystallography - Chemistry LibreTexts. Available at: [Link]

  • X-ray crystallography - Wikipedia. Available at: [Link]

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Exploratory

Structural Elucidation and Mass Spectrometry Fragmentation Dynamics of 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists. Structural Logic & Ionization Causality Biphenyl-2-carbonitrile derivatives are highly privileged scaffolds in medi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists.

Structural Logic & Ionization Causality

Biphenyl-2-carbonitrile derivatives are highly privileged scaffolds in medicinal chemistry, frequently serving as critical intermediates in the synthesis of pharmaceuticals, including angiotensin II receptor blockers (sartans). Complete mass spectral characterization of these motifs is essential for verifying successful C-H functionalization and cross-coupling reactions[1].

The compound 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile (Chemical Formula: C₁₃H₉FN₂, Exact Mass: 212.0749 Da) presents a complex fragmentation challenge due to the presence of multiple competing functional groups. When subjected to positive Electrospray Ionization (ESI+), the ionization causality is dictated by gas-phase basicity. The primary amine (aniline moiety) acts as the preferential site for protonation, forming the [M+H]+ precursor ion at m/z 213.083. While the nitrile nitrogen can also accept a proton, the amine is thermodynamically favored. This specific charge localization at the A-ring directly drives the initial collision-induced dissociation (CID) pathways, primarily triggering the expulsion of neutral molecules before the cleavage of the robust biphenyl axis.

Self-Validating LC-HRMS/MS Protocol

To ensure absolute trustworthiness in structural elucidation, the analytical workflow must be a self-validating system. A self-validating protocol requires continuous internal calibration and positive/negative control bracketing. By interleaving a known standard before and after the unknown sample, we validate both the mass accuracy (< 2 ppm) and the fragmentation energy transfer efficiency.

Step-by-Step Methodology
  • System Suitability Verification: Inject a 50 ng/mL solution of 4-fluorobiphenyl standard. Validate that the instrument achieves a mass accuracy of < 2 ppm and that the diagnostic fluorophenyl cation is generated at the expected collision energy.

  • Sample Preparation: Dissolve 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile in LC-MS grade Methanol to a concentration of 1.0 mg/mL. Dilute to 0.1 mg/mL using a 50:50 mixture of Methanol and Water containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, explicitly driving the ESI+ equilibrium toward the [M+H]+ state.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Utilize a gradient elution from 5% to 95% Acetonitrile (with 0.1% FA) over 10 minutes to desalt the sample and separate any isobaric impurities.

  • Ionization & Isolation: Operate the ESI source at 3.5 kV. Isolate the precursor ion (m/z 213.08) in the quadrupole with a narrow 1.0 Da isolation window to prevent co-fragmentation of background ions.

  • Stepped Collision Energy (NCE): Apply a stepped Normalized Collision Energy (NCE) of 20%, 30%, and 40%. Causality: A stepped approach is mandatory. Low NCE (20%) captures highly labile neutral losses (e.g., NH₃), while high NCE (40%) is required to break the highly stable carbon-carbon bond of the biphenyl core.

  • High-Resolution Detection: Acquire MS/MS spectra using an Orbitrap or Q-TOF mass analyzer set to a resolution of > 70,000 (at m/z 200). Modern structural elucidation relies on high-resolution accurate mass (HRAM) measurements to distinguish between isobaric interferences and to establish logical fragmentation pathways[2].

Workflow S1 1. System Suitability (4-Fluorobiphenyl Standard) S2 2. Sample Preparation (0.1 mg/mL in MeOH/0.1% FA) S1->S2 S3 3. UHPLC Separation (C18, Gradient Elution) S2->S3 S4 4. ESI+ Ionization (Capillary: 3.5 kV) S3->S4 S5 5. HCD Fragmentation (Stepped NCE: 20, 30, 40%) S4->S5 S6 6. HRMS Detection (Orbitrap, R > 70,000) S5->S6

Step-by-step LC-HRMS workflow for analyzing biphenyl-2-carbonitrile derivatives.

Mechanistic Fragmentation Pathways

Pathway A: Amine and Nitrile Driven Dissociation

Protonation at the primary amine induces the characteristic expulsion of neutral ammonia or hydrogen cyanide, a fundamental fragmentation mechanism observed in substituted anilines[3]. The proximity of the amino and cyano groups on the A-ring facilitates two primary low-energy dissociation routes:

  • Loss of Ammonia (-17.027 Da): Direct cleavage of the protonated amine yields a radical cation or a highly conjugated cyclic intermediate at m/z 196.056.

  • Loss of Hydrogen Cyanide (-27.011 Da): The carbonitrile group undergoes an energetically favorable neutral loss of HCN, resulting in an intense fragment at m/z 186.072.

Pathway B: Fluorine Expulsion & Core Rearrangement

Halogenated aromatic rings exhibit unique dissociation kinetics. While the C-F bond is notoriously strong, under elevated collision energies (NCE > 30%), the molecule undergoes the loss of hydrogen fluoride (HF, -20.006 Da). This results in an ion at m/z 193.077. This expulsion is often accompanied by a structural rearrangement, where the biphenyl system collapses into a highly stabilized, planar fluorenyl-type cation. Consecutive losses are also observed, such as the combined loss of HCN and HF to yield a bare hydrocarbon core at m/z 166.066.

Pathway C: Biphenyl Axis Cleavage

The cleavage of the biphenyl axis in heavily substituted derivatives often yields the highly stable fluorophenyl cation, a well-documented diagnostic ion at m/z 95[4]. In this molecule, high-energy CID breaks the C1-C1' bond, retaining the charge on the B-ring to form the [C₆H₄F]+ ion at m/z 95.030.

Fragmentation M [M+H]+ m/z 213.083 F1 [M+H - NH3]+ m/z 196.056 M->F1 -NH3 F2 [M+H - HCN]+ m/z 186.072 M->F2 -HCN F3 [M+H - HF]+ m/z 193.077 M->F3 -HF F4 [C6H4F]+ m/z 95.030 M->F4 Cleavage F5 [M+H - HCN - HF]+ m/z 166.066 F2->F5 -HF F3->F5 -HCN

Proposed CID fragmentation network for protonated 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile.

Quantitative Data Summary

The following table summarizes the theoretical high-resolution m/z values for the predicted fragmentation pathways. When executing the self-validating protocol, empirical data must fall within a < 2 ppm mass error threshold to confirm structural assignments.

Ion AssignmentNeutral LossTheoretical m/zExpected Relative AbundanceDiagnostic Significance
[M+H]+None213.0828100% (Base Peak)Confirms intact molecular mass and protonation efficiency.
[M+H - NH₃]+-17.0265 Da196.056215 - 25%Indicates presence of a primary aliphatic or aromatic amine.
[M+H - HF]+-20.0062 Da193.076620 - 40%Confirms the presence of the fluoro-substituent.
[M+H - HCN]+-27.0109 Da186.071940 - 60%Highly diagnostic for the ortho-carbonitrile group.
[M+H - HCN - HF]+-47.0171 Da166.065710 - 20%Represents the fully stripped biphenyl core.
[C₆H₄F]+Biphenyl Cleavage95.029730 - 50%Confirms the B-ring is a mono-fluorinated benzene.

References

  • Benchchem. Spectroscopic and Spectrometric Characterization of 4-Bromo-4'-fluorobiphenyl: A Technical Guide.
  • Journal of the American Chemical Society. Mass spectral fragmentation of aniline-1-carbon-13.
  • Nelson Labs. Good Identification Practices For Organic Extractables & Leachables Via Mass Spectrometry.
  • Organic Letters - ACS Publications. Direct Synthesis of Biphenyl-2-carbonitriles by Rh(III)-Catalyzed C–H Hiyama Cross-Coupling in Water.

Sources

Foundational

The Electron-Withdrawing Dynamics of the Fluoro Group in Biphenyl Carbonitriles: A Technical Guide for Drug Development and Materials Science

Executive Summary Biphenyl carbonitriles are privileged scaffolds in both medicinal chemistry and advanced materials (e.g., liquid crystals, organic light-emitting diodes)[1]. The introduction of a fluorine atom into the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Biphenyl carbonitriles are privileged scaffolds in both medicinal chemistry and advanced materials (e.g., liquid crystals, organic light-emitting diodes)[1]. The introduction of a fluorine atom into these systems fundamentally alters their physicochemical profile[2]. This guide explores the mechanistic causality of fluorine's electron-withdrawing effects, provides self-validating protocols for their synthesis via Suzuki-Miyaura cross-coupling, and details their applications in drug development[3].

Mechanistic Causality of Fluorine's Electronic Effects

Fluorine is the most electronegative element on the periodic table, exerting a powerful inductive electron-withdrawing effect (-I)[4]. However, its lone pairs also allow for a resonance-donating effect (+M) into the aromatic π -system[5]. In biphenyl carbonitriles, the net electronic effect depends heavily on the regiochemistry (ortho, meta, or para) relative to the biphenyl linkage and the carbonitrile group.

Inductive vs. Mesomeric Balance
  • Inductive Effect (-I): The highly polarized C-F bond pulls electron density away from the aromatic ring, lowering the energy of the molecular orbitals[4]. This stabilizes the molecule against oxidative metabolism. The C-F bond energy is exceptionally high (approx. 485 kJ/mol)[6], providing immense thermal and metabolic stability[7].

  • Conjugation and Dihedral Torsion: Fluorine substitution at the ortho position of the biphenyl linkage induces steric clash, increasing the dihedral angle between the two phenyl rings[8]. This decoupling of the π -system limits the transmission of resonance effects across the biphenyl axis[9].

  • Carbonitrile Modulation: The strong electron-withdrawing nature of fluorine reduces the overall electron density in the aromatic rings, which in turn modulates the quadrupole moment[10]. This is critical in liquid crystal applications, where fluorinated biphenyl carbonitriles (like derivatives of 5CB) exhibit altered binding affinities to metal cations[11].

ElectronicEffects F_Subst Fluoro Substitution on Biphenyl Core Inductive Strong Inductive Pull (-I) F_Subst->Inductive Mesomeric Weak Resonance Donation (+M) F_Subst->Mesomeric Steric Ortho-Steric Clash (Dihedral Torsion) F_Subst->Steric Dipole Altered Dipole Moment & LC Binding Inductive->Dipole Metabolic CYP450 Resistance (C-F Bond ~485 kJ/mol) Inductive->Metabolic PiSystem Decoupled π-System Mesomeric->PiSystem Competes with Steric->PiSystem

Logical relationship of fluorine's electronic and steric effects on biphenyl carbonitriles.

Experimental Workflows: Synthesis & Validation

The most robust method for constructing fluorinated biphenyl carbonitriles is the Palladium-catalyzed Suzuki-Miyaura cross-coupling[2]. The following protocol is designed as a self-validating system, ensuring that intermediate failures are caught before downstream processing.

Step-by-Step Methodology: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of a generic fluorinated biphenyl carbonitrile from a fluorophenylboronic acid and a bromobenzonitrile[2].

Reagents & Causality:

  • Pd(PPh3)4 (Catalyst): Provides a stable Pd(0) source required for the initial oxidative addition into the strong C-Br bond[12].

  • K2CO3 or Cs2CO3 (Base): Essential for the transmetalation step, activating the boronic acid by forming a reactive boronate complex[12].

  • Toluene/EtOH/H2O (Solvent System): A biphasic system where Toluene dissolves the organic substrates, H2O dissolves the inorganic base, and EtOH acts as a phase-transfer agent to facilitate the reaction at the interface[12].

Protocol:

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine 1.0 eq of bromobenzonitrile and 1.2 eq of fluorophenylboronic acid. Causality: Excess boronic acid compensates for potential protodeboronation side reactions.

  • Catalyst & Base Addition: Add 0.05 eq of Pd(PPh3)4 and 2.0 eq of base[12].

  • Solvent Introduction: Inject a degassed mixture of Toluene/EtOH/H2O (ratio 2:1:1, 0.2 M concentration). Validation Check 1: The solution should turn pale yellow. Degassing is critical to prevent Pd(0) oxidation to inactive Pd(II).

  • Reaction: Heat the mixture to 80 °C and stir for 12 hours[12].

  • In-Process Validation (TLC/LC-MS): Monitor the consumption of the bromobenzonitrile via TLC (Hexanes/EtOAc 4:1). LC-MS should confirm the appearance of the product mass [M+H]+ and the absence of the starting halide.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to yield the pure fluorinated biphenyl carbonitrile.

SuzukiWorkflow Start Aryl Halide + Boronic Acid OxAdd Oxidative Addition [Pd(0) -> Pd(II)] Start->OxAdd Val1 Validation: Degassing Check Start->Val1 TransMet Transmetalation (Base Activated) OxAdd->TransMet RedElim Reductive Elimination [Pd(II) -> Pd(0)] TransMet->RedElim Val2 Validation: TLC / LC-MS TransMet->Val2 Product Fluorobiphenyl Carbonitrile RedElim->Product Val3 Validation: NMR / IR Product->Val3

Self-validating experimental workflow for the Suzuki-Miyaura cross-coupling synthesis.

Quantitative Data & Analytical Characterization

The introduction of fluorine significantly alters the spectroscopic signatures of the biphenyl carbonitrile. The 19 F NMR spectrum is highly sensitive to the electronic environment, while the 13 C NMR exhibits characteristic carbon-fluorine spin-spin splitting ( JCF​ )[2].

Table 1: Representative Analytical Data for Fluorinated Biphenyl Carbonitriles

Property / ParameterNon-Fluorinated (Ref)Monofluoro (e.g., 3'-Fluoro)Difluoro (e.g., 3,4-Difluoro)Causality / Significance
C-F Bond Energy N/A~485 kJ/mol~485 kJ/molConfers extreme metabolic stability against CYP450 oxidation[6].
IR (C N stretch) ~2225 cm −1 ~2228 cm −1 ~2232 cm −1 Electron withdrawal by F strengthens the C N bond, shifting to higher wavenumbers[2].
19 F NMR Shift N/A~ -112 ppm~ -135 to -140 ppmHighly dependent on local electron density and shielding effects[2].
13 C NMR ( JCF​ ) N/A JC1−F​≈245 Hz JC1−F​≈250 HzDirect scalar coupling confirms successful fluorination at the target carbon[3].
Lipophilicity (logP) ~ 3.2~ 3.5~ 3.8Increased lipophilicity enhances passive membrane permeability in drug design[13].

Applications in Drug Development

Fluorinated biphenyl carbonitriles are highly valued in the design of targeted therapeutics[13]. For instance, they serve as critical structural motifs in the development of Leukotriene B4 receptor type 2 (BLT2) agonists, which are investigated as potential wound-healing promoters[14].

The electron-withdrawing fluorine atom fine-tunes the pKa of adjacent functional groups and optimizes the molecule's electrostatic potential map[4]. This redistribution of electron density toward the periphery of the molecule enhances specific halogen-bonding interactions within the hydrophobic pockets of target receptors, while the biphenyl core provides the necessary rigid spacer for optimal receptor activation[14].

References

  • First Structure-Activity Relationship Study of Potent BLT2 Agonists as Potential Wound-Healing Promoters Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies Source: ACS Omega (ACS Publications) URL:[Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane Source: MDPI Polymers URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Purification Strategies for 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide Introduction & Mechanistic Rationale Biphenyl-2-carbonitrile derivatives are cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide

Introduction & Mechanistic Rationale

Biphenyl-2-carbonitrile derivatives are critical structural motifs in modern drug discovery, frequently serving as advanced intermediates for antihypertensive agents, kinase inhibitors, and novel macrocyclic therapeutics[1]. The compound 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile presents a unique purification challenge due to its polyfunctional nature. It contains a highly polar, hydrogen-bond-donating primary amine (-NH₂), a strongly electron-withdrawing and polarizable nitrile (-C≡N), and a lipophilic, electron-rich fluorinated aromatic system.

As a Senior Application Scientist, I approach the purification of this molecule not as a single step, but as a self-validating system of orthogonal techniques. Relying solely on normal-phase chromatography often results in peak tailing and co-elution of structurally similar des-fluoro or des-amino byproducts. Therefore, this protocol outlines a two-dimensional purification strategy: a primary bulk clean-up using Normal-Phase Flash Chromatography (NP-FC), followed by a high-resolution polish using Reverse-Phase Preparative HPLC (RP-HPLC).

Physicochemical Profiling

Understanding the molecule's properties dictates the solvent systems and stationary phases selected.

PropertyMechanistic Impact on PurificationOptimization Strategy
Primary Amine (-NH₂) Causes severe peak tailing on bare silica due to strong hydrogen bonding with free silanol groups.Use of basic modifiers (e.g., 1% Triethylamine) in NP-FC, or acidic modifiers (0.1% TFA) in RP-HPLC to protonate the amine.
Nitrile (-C≡N) Imparts strong dipole moment; interacts with polar stationary phases.Requires a moderate-to-strong elution gradient (e.g., Ethyl Acetate) to desorb from silica.
Fluorobiphenyl Core Increases overall lipophilicity and provides strong UV chromophores for detection.Excellent retention on C18 columns; allows for precise UV-directed fraction collection at 254 nm and 280 nm.

Purification Workflow Visualization

The following diagram illustrates the logical progression from crude synthetic mixture to the analytically pure active pharmaceutical ingredient (API) intermediate.

PurificationWorkflow Crude Crude Reaction Mixture (Contains Pd catalyst, byproducts) Prep Sample Preparation (Dry Loading on Celite) Crude->Prep NP_FC Normal-Phase Flash Chromatography (Silica Gel, Hexane/EtOAc + 1% Et3N) Prep->NP_FC Intermediate Semi-Pure Intermediate (>85% Purity) NP_FC->Intermediate Target Fractions Waste Impurities & Waste NP_FC->Waste Non-polar byproducts RP_HPLC Reverse-Phase Prep HPLC (C18, H2O/MeCN + 0.1% TFA) Intermediate->RP_HPLC Lyophilization Lyophilization / Solvent Removal RP_HPLC->Lyophilization Target Peak RP_HPLC->Waste Closely eluting isomers Pure Pure Target Compound (>99% Purity) Lyophilization->Pure

Figure 1: Two-dimensional orthogonal purification workflow for functionalized biphenyl carbonitriles.

Step-by-Step Experimental Protocols

Protocol A: Primary Clean-up via Normal-Phase Flash Chromatography

Objective: Remove lipophilic cross-coupling byproducts, residual palladium catalysts, and highly polar baseline tars.

1. Solid-Phase Sample Loading (Dry Loading):

  • Causality: The target compound has mixed polarity. Liquid loading in a strong solvent (like Dichloromethane) will cause band broadening and poor resolution. Dry loading ensures a tight initial sample band.

  • Step: Dissolve 5.0 g of the crude mixture in 20 mL of Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Step: Add 10.0 g of Celite 545 to the solution.

  • Step: Evaporate the solvent completely under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.

2. Column Equilibration:

  • Step: Pack a 120 g silica gel cartridge (200-400 mesh).

  • Step: Condition the column with 3 column volumes (CV) of the starting mobile phase: 90% Hexanes / 10% Ethyl Acetate containing 1% Triethylamine (Et₃N).

  • Note on Et₃N: The addition of 1% Et₃N is critical. It preemptively neutralizes the acidic silanol groups on the silica, preventing the primary amine of our target molecule from streaking down the column.

3. Gradient Elution:

  • Step: Load the dry-loaded Celite cartridge onto the system.

  • Step: Run the following gradient at a flow rate of 40 mL/min, monitoring UV absorbance at 254 nm and 280 nm:

Column Volumes (CV)% Hexanes (+1% Et₃N)% Ethyl AcetateRationale
0.0 - 2.090%10%Elutes non-polar fluorinated byproducts and unreacted halides.
2.0 - 8.090% → 60%10% → 40%Main gradient. The nitrile group requires increasing polarity for desorption.
8.0 - 12.060%40%Isocratic hold to elute the target 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile.
12.0 - 14.00%100%Column flush to remove baseline impurities.

4. Fraction Processing:

  • Step: Pool fractions containing the target mass (verify via TLC, Rf ≈ 0.35 in 70:30 Hexane:EtOAc).

  • Step: Concentrate under reduced pressure to yield the semi-pure intermediate.

Protocol B: High-Resolution Polish via Reverse-Phase Preparative HPLC

Objective: Achieve >99% purity by separating structurally similar regioisomers (e.g., 2'-fluoro isomers) that co-elute on silica.

1. System Preparation:

  • Column: Prep C18, 5 µm, 30 x 250 mm.

  • Mobile Phase A: Ultrapure Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% TFA.

  • Causality: The 0.1% TFA lowers the pH of the mobile phase to ~2.0. This fully protonates the primary amine to an ammonium ion (-NH₃⁺). Protonation prevents secondary interactions with unendcapped silanols on the C18 stationary phase, ensuring sharp, symmetrical peaks.

2. Sample Injection:

  • Step: Dissolve the semi-pure intermediate in a minimum volume of Dimethyl Sulfoxide (DMSO) or a 1:1 mixture of MeCN/H₂O. Filter through a 0.45 µm PTFE syringe filter to protect the column.

3. Elution Method:

  • Step: Execute the following gradient at 30 mL/min:

Time (min)% Mobile Phase A (H₂O)% Mobile Phase B (MeCN)
0 - 295%5%
2 - 2095% → 40%5% → 60%
20 - 2540% → 5%60% → 95%
25 - 305%95%

4. Recovery and Isolation:

  • Step: Collect the major peak eluting at the appropriate retention time (typically between 12-16 minutes depending on exact system dead volume).

  • Step: Because the mobile phase contains water and TFA, the compound will be collected as its TFA salt.

  • Step (Free-basing): To recover the free base, neutralize the pooled HPLC fractions with saturated aqueous NaHCO₃ until pH 8 is reached. Extract the aqueous layer 3x with Ethyl Acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo[2].

Analytical Validation

To ensure the trustworthiness of the purification, the isolated compound must be subjected to a self-validating analytical suite:

  • UPLC-MS (ESI+): Confirm the mass. The exact mass for C₁₃H₉FN₂ is 212.07. Look for the [M+H]⁺ peak at m/z 213.1. Ensure UV purity at 254 nm is >99%.

  • ¹H NMR (400 MHz, DMSO-d₆): Verify the integration of the primary amine protons (typically a broad singlet around 5.5 - 6.0 ppm, which exchanges with D₂O). Confirm the splitting pattern of the fluorinated aromatic ring (characteristic J-coupling with the ¹⁹F nucleus).

  • ¹⁹F NMR (376 MHz, DMSO-d₆): A single peak should be observed, confirming the absence of other fluorinated regioisomeric impurities.

References

  • Synthesis of Biphenyl-2-carbonitrile Derivatives via a Palladium-Catalyzed sp2 C−H Bond Activation Using Cyano as a Directing Group Source: Organic Letters - ACS Publications URL:[Link]

  • 4'-(Bromomethyl)-2-cyanobiphenyl | C14H10BrN | CID 1501912 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

Sources

Application

Application Note: 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile as a Strategic Intermediate in Targeted Therapeutics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols Strategic Rationale & Molecular Design In modern medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Strategic Rationale & Molecular Design

In modern medicinal chemistry, the rational design of multifunctional intermediates is critical for accelerating drug discovery. 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile is a highly versatile, sterically constrained building block. Its structural architecture features an ortho-relationship between an amino (–NH 2​ ) and a cyano (–CN) group, flanked by a 4'-fluorophenyl ring.

This specific substitution pattern provides three distinct pharmacological advantages:

  • Metabolic Stability: The fluorine atom at the 4'-position of the biphenyl system blocks cytochrome P450-mediated para-oxidation, significantly increasing the half-life of downstream drug candidates.

  • Steric Shielding: The adjacent aryl and amino groups create a highly specific steric pocket around the nitrile, which can be leveraged to synthesize conformationally restricted heterocycles.

  • Divergent Reactivity: The proximity of the nucleophilic amine and the electrophilic nitrile enables divergent synthetic pathways. It serves as a direct precursor for both 4-aminoquinazolines (classic kinase inhibitor scaffolds) [1] and biphenyl-tetrazoles (foundational to Selective Androgen Receptor Degraders, SARDs) [2].

Divergent Synthetic Workflows

The following diagram illustrates how this single intermediate can be driven toward two entirely different therapeutic classes based on the selected catalytic conditions.

DivergentSynthesis SM 3-Amino-4'-fluoro- [1,1'-biphenyl]-2-carbonitrile CondA Formamidine Acetate DMF, 120°C SM->CondA Pathway A CondB NaN3, ZnBr2 i-PrOH/H2O, 85°C SM->CondB Pathway B ProdA Quinazoline Scaffold (Kinase Inhibitor) CondA->ProdA Cyclocondensation ProdB Tetrazole Scaffold (SARD / ARB) CondB->ProdB [3+2] Cycloaddition

Divergent synthetic workflows generating quinazoline and tetrazole scaffolds.

Methodology A: Synthesis of 5-(4-Fluorophenyl)-4-aminoquinazolines

Quinazolines are critical scaffolds in medicinal chemistry, exhibiting broad pharmacological activities including potent epidermal growth factor receptor (EGFR) inhibition [1]. The modified Niementowski synthesis allows for direct access to 4-aminoquinazolines from ortho-aminobenzonitriles.

Causality of Experimental Choices

The steric bulk of the ortho-fluorophenyl group shields the nitrile carbon. To overcome this, formamidine acetate is selected over formamide. Formamidine is a smaller, highly reactive electrophile that efficiently attacks the hindered nitrile. Furthermore, the acetate counter-ion acts as an in-situ buffer, maintaining an optimal pH that prevents premature hydrolysis of the nitrile group while driving the intramolecular cyclocondensation forward at 120°C.

Step-by-Step Protocol
  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile (5.0 mmol, 1.0 eq) in 15 mL of anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: Add formamidine acetate (15.0 mmol, 3.0 eq) in one portion.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 120°C under a continuous nitrogen atmosphere for 6–8 hours.

  • Monitoring: Monitor the reaction via TLC (Hexane:EtOAc 1:1). The reaction is complete upon the disappearance of the starting material ( Rf​≈0.6 ).

  • Workup & Isolation: Cool the mixture to room temperature and pour it into 50 mL of ice-cold distilled water. Stir vigorously for 30 minutes to precipitate the crude product.

  • Purification: Filter the solid under vacuum, wash with cold water (2 x 10 mL), and recrystallize from hot ethanol to yield the pure 4-aminoquinazoline derivative.

Self-Validation Checkpoint

The reaction's progress is self-indicating. The starting material exhibits a distinct, sharp nitrile stretch (–C N) at ~2220 cm −1 via FTIR. Successful cyclization is confirmed by the complete disappearance of this peak and the emergence of primary amine stretches (–NH 2​ ) at 3300–3400 cm −1 . Under 254 nm UV light, TLC analysis will show a shift from a non-fluorescent starting material to a highly fluorescent blue product spot, characteristic of the extended conjugation in the newly formed pyrimidine ring.

Methodology B: Synthesis of Fluorinated Biphenyl-Tetrazoles

Biphenyl-tetrazoles are classic bioisosteres for carboxylic acids, foundational in Angiotensin II Receptor Blockers (ARBs) and increasingly utilized in Selective Androgen Receptor Degraders (SARDs) to target castration-resistant prostate cancer [2].

Causality of Experimental Choices

Converting a sterically hindered nitrile to a tetrazole typically requires hazardous organotin reagents. Here, we utilize the Sharpless aqueous methodology . Zinc bromide (ZnBr 2​ ) is employed as a Lewis acid catalyst. The Zn 2+ ion coordinates with the nitrogen of the nitrile group, drastically increasing the electrophilicity of the adjacent carbon. This lowers the activation energy required for the azide's [3+2] cycloaddition, allowing the reaction to proceed safely and efficiently in a benign aqueous/isopropanol medium.

Step-by-Step Protocol
  • Preparation: In a 100 mL round-bottom flask, suspend 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile (5.0 mmol, 1.0 eq) in 20 mL of a 1:1 (v/v) mixture of isopropanol and deionized water.

  • Catalyst Addition: Add sodium azide (NaN 3​ , 7.5 mmol, 1.5 eq) followed by zinc bromide (ZnBr 2​ , 5.0 mmol, 1.0 eq). (Safety Note: Handle NaN 3​ with care; avoid contact with strong acids to prevent hydrazoic acid gas formation).

  • Reaction Execution: Equip the flask with a reflux condenser and heat to 85°C for 24 hours with vigorous stirring.

  • Workup (Acid-Base Extraction): Cool the mixture to room temperature. Add 1M NaOH (20 mL) to ensure the tetrazole is fully deprotonated and aqueous-soluble. Wash the aqueous layer with ethyl acetate (2 x 15 mL) to remove unreacted starting material.

  • Isolation: Carefully acidify the aqueous layer with 3M HCl to pH 2. The product will selectively precipitate as a white solid.

  • Purification: Extract the precipitated product into ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous MgSO 4​ , filter, and concentrate under reduced pressure.

Self-Validation Checkpoint

The conversion of the neutral carbonitrile to the acidic tetrazole (pKa ~4.5) allows for a self-validating acid-base workup. If the reaction is successful, the product will fully dissolve in basic media and selectively precipitate upon acidification. Analytically, 13 C NMR provides definitive proof: the nitrile carbon signal at ~115 ppm will vanish, replaced by the characteristic tetrazole quaternary carbon resonance at 155–160 ppm.

Quantitative Reaction Metrics

The following table summarizes the key quantitative parameters and analytical markers for both application workflows, allowing for rapid comparison and optimization.

ParameterWorkflow A: Quinazoline SynthesisWorkflow B: Tetrazole Synthesis
Primary Reagents Formamidine acetate (3.0 eq)NaN 3​ (1.5 eq), ZnBr 2​ (1.0 eq)
Solvent System Anhydrous DMFIsopropanol / H 2​ O (1:1)
Temperature & Time 120°C, 6–8 hours85°C (Reflux), 24 hours
Average Yield 78–85%88–92%
Purity (HPLC) >98% (after recrystallization)>95% (after acid-base extraction)
Key IR Marker Disappearance of 2220 cm −1 (–CN)Disappearance of 2220 cm −1 (–CN)
Key NMR Marker Pyrimidine C-H at ~8.6 ppm ( 1 H)Tetrazole C at ~158 ppm ( 13 C)

Biological Application & Target Engagement

When 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile is converted into a quinazoline derivative via Workflow A, the resulting scaffold acts as a potent ATP-competitive inhibitor. The 4'-fluorophenyl group occupies the hydrophobic pocket adjacent to the kinase hinge region, blocking downstream signaling pathways that drive tumor proliferation.

BioPathway Drug Quinazoline Derivative Kinase Mutant EGFR Kinase Drug->Kinase Competitive Binding Complex Drug-Kinase Complex Kinase->Complex Target Inhibition Signaling PI3K/AKT Pathway Complex->Signaling Blockade Apoptosis Tumor Apoptosis Signaling->Apoptosis Growth Arrest

Mechanism of action for quinazoline-derived targeted kinase inhibitors.

References

  • Faisal, M., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. ChemEngineering (MDPI). URL:[Link]

  • Narayanan, R., et al. (2017). Selective androgen receptor degrader (SARD) compounds, pharmaceutical compositions and uses thereof. U.S. Patent No. 9,815,776.
  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-substituted 1H-tetrazoles from nitriles in water. The Journal of Organic Chemistry. URL:[Link]

Sources

Method

Application Note: Catalyst Selection and Optimization for the Synthesis of 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol Introduction & Mechanistic Rationale The synthesis of highly functionalized, steric...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

The synthesis of highly functionalized, sterically hindered biphenyls is a recurring bottleneck in small-molecule drug discovery. The target compound, 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile , is a prime example of such a challenging motif. It is synthesized via the Suzuki-Miyaura cross-coupling of an aryl halide—optimally the highly accessible 2-amino-6-chlorobenzonitrile [3]—with (4-fluorophenyl)boronic acid.

From a mechanistic standpoint, this specific transformation presents three distinct chemical challenges:

  • High Activation Barrier of Aryl Chlorides: The C–Cl bond is significantly stronger than C–Br or C–I bonds, making the initial oxidative addition of Palladium(0) energetically demanding.

  • Extreme Steric Hindrance: The electrophile is an ortho, meta-disubstituted aryl chloride. The ortho-carbonitrile group creates a severe steric wall that impedes both oxidative addition and the subsequent transmetalation step.

  • Catalyst Poisoning: The free meta-amino group (-NH2) possesses lone pairs that can inappropriately coordinate to the palladium center, potentially displacing essential ligands and leading to premature catalyst deactivation (Pd black precipitation).

While historical patent literature often circumvents these issues via a two-step sequence—first converting 2-amino-6-chlorobenzonitrile to a boronate ester via Miyaura borylation using Pd2(dba)3 and tricyclohexylphosphine (PCy3), followed by a standard Suzuki coupling with an aryl halide using Pd(PPh3)4 [1]—modern ligand design enables a direct, one-step cross-coupling. This guide details the causality behind selecting the optimal catalyst to achieve this direct transformation.

Catalyst Selection Matrix: The "Why"

Selecting the correct catalyst is not merely about maximizing yield; it is about lowering the activation energy sufficiently to outcompete side reactions like the protodeboronation of (4-fluorophenyl)boronic acid.

  • First-Generation Catalysts (e.g., Pd(PPh3)4): Standard tetrakis(triphenylphosphine)palladium(0) is highly effective for unhindered aryl bromides [2], but fails against ortho-substituted aryl chlorides. The PPh3 ligand is neither electron-rich enough to force insertion into the C–Cl bond nor bulky enough to accelerate the final reductive elimination.

  • Second-Generation Bidentate Systems (e.g., Pd(dppf)Cl2): Bidentate ligands like dppf enforce a cis-geometry on the Pd(II) intermediate, which theoretically aids reductive elimination. However, the rigid bite angle struggles to accommodate the bulky ortho-carbonitrile group during transmetalation, leading to stalled reactions.

  • Third-Generation Bulky Monophosphines (e.g., XPhos Pd G3): Buchwald-type precatalysts are the definitive solution here. The highly electron-rich dicyclohexylphosphine moiety of XPhos drives rapid oxidative addition into the C–Cl bond. Concurrently, the massive steric bulk of the biphenyl ligand framework forces the product out of the coordination sphere, drastically accelerating reductive elimination and allowing the reaction to proceed at milder temperatures (80 °C).

Quantitative Catalyst Screening Data

The following table summarizes the performance of various catalytic systems for this specific coupling, validating the selection of third-generation systems.

Catalyst SystemLigandBase / SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
Pd(PPh3)4 (5 mol%)NoneK2CO3 / Toluene:H2O10024< 15%Protodeboronation of boronic acid dominates.
Pd(dppf)Cl2 (5 mol%)dppfK2CO3 / Dioxane:H2O901845%Stalled conversion; Pd black precipitation observed.
Pd2(dba)3 (2.5 mol%)PCy3 (10 mol%)KOAc / Dioxane901278%Good conversion; requires rigorous deoxygenation [1].
XPhos Pd G3 (2 mol%) XPhos K3PO4 / THF:H2O 80 8 > 92% Rapid, clean conversion; no catalyst degradation.

Visualizing the Catalytic Cycle

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate Limiting for Aryl Chlorides) Pd0->OxAdd + 2-Amino-6-chlorobenzonitrile PdII Ar-Pd(II)-Cl L_n Intermediate OxAdd->PdII TransMet Transmetalation (Base Mediated) PdII->TransMet + (4-Fluorophenyl)boronic acid + K3PO4 (aq) PdII_Ar Ar-Pd(II)-Ar' L_n Intermediate TransMet->PdII_Ar RedElim Reductive Elimination (Sterically Accelerated) PdII_Ar->RedElim RedElim->Pd0 Regeneration Product 3-Amino-4'-fluoro-[1,1'-biphenyl] -2-carbonitrile RedElim->Product Yield

Fig 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling highlighting steric bottlenecks.

Self-Validating Experimental Protocol

This protocol utilizes XPhos Pd G3 to achieve direct coupling. The methodology is designed as a self-validating system, ensuring that researchers can identify points of failure in real-time.

Reagents
  • Electrophile: 2-Amino-6-chlorobenzonitrile (1.0 equiv, 10.0 mmol, 1.52 g)

  • Nucleophile: (4-Fluorophenyl)boronic acid (1.2 equiv, 12.0 mmol, 1.68 g)

  • Catalyst: XPhos Pd G3 (0.02 equiv, 2 mol%, 169 mg)

  • Base: Potassium phosphate tribasic, K3PO4 (2.0 equiv, 20.0 mmol, 4.24 g)

  • Solvent: THF / H2O (4:1 v/v, 50 mL total)

Step-by-Step Methodology

Step 1: Reaction Setup & Rigorous Degassing

  • To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-amino-6-chlorobenzonitrile, (4-fluorophenyl)boronic acid, and K3PO4.

  • Add the THF/H2O solvent mixture.

  • Crucial Causality Step: Sparge the biphasic mixture with ultra-pure Nitrogen or Argon for exactly 15 minutes. Why? Oxygen in the system will rapidly oxidize the electron-rich XPhos ligand and promote the homocoupling of the boronic acid to 4,4'-difluorobiphenyl, consuming your nucleophile.

Step 2: Catalyst Addition & Activation 4. Briefly remove the septum under a positive flow of inert gas and add the XPhos Pd G3 precatalyst in one portion. 5. Validation Checkpoint: Upon addition, the solution should transition to a clear, deep red/burgundy color within 2-3 minutes. This indicates the successful generation of the active Pd(0) species. If the solution turns opaque black, oxygen has breached the system, and the catalyst has collapsed into inactive Palladium black.

Step 3: Heating & Reaction Monitoring 6. Seal the flask and heat the biphasic mixture to 80 °C in a pre-heated oil bath with vigorous stirring (1000 rpm) to ensure adequate mixing of the aqueous and organic layers. 7. Monitor via LC-MS. Complete consumption of the aryl chloride should be observed within 6–8 hours.

Step 4: Workup & Metal Scavenging 8. Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and separate the layers. 9. Wash the organic layer with brine (30 mL), dry over anhydrous Na2SO4, and filter. 10. Trustworthiness Step: To remove residual palladium (which can interfere with biological assays), add a metal scavenger such as SiliaMetS® Thiol (approx. 300 mg) to the organic filtrate. Stir at 40 °C for 2 hours, then filter through a pad of Celite.

Step 5: Purification 11. Concentrate the filtrate under reduced pressure. 12. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile as a solid.

References

  • Substituted isoxazolopyridazinones and isothiazolopyridazinones and methods of use. Google Patents (US10556914B2).
  • Insecticidal substituted-2,4-diaminoquinazolines. Google Patents (US5534518A).
  • Product Examples From Ivy Fine Chemicals. Ivy Fine Chemicals.
Application

Application Note: Advanced Functionalization of the Amino Group in 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Validated Protocols Executive Summary & Structural Analysis The compound 3-Amino-4'-fluoro-[1,1'-biph...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Validated Protocols

Executive Summary & Structural Analysis

The compound 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile (C₁₃H₉FN₂, Exact Mass: 212.07) is a highly privileged, yet sterically demanding, building block in medicinal chemistry 1. Structurally, it features an ortho-aminobenzonitrile motif flanked by a bulky 4'-fluorophenyl group at the C1 position.

This unique topology creates a highly hindered microenvironment around the C2-nitrile and C3-amino groups. While this steric shielding provides metabolic stability in final drug candidates, it necessitates specialized, high-energy synthetic conditions to drive functionalization. As a Senior Application Scientist, I have designed this guide to outline three self-validating, field-proven workflows to functionalize this amino group, transforming it into high-value heterocyclic scaffolds commonly found in kinase inhibitors and receptor antagonists.

G A 3-Amino-4'-fluoro-[1,1'-biphenyl] -2-carbonitrile B 4-Aminoquinazoline Scaffolds A->B Formamidine / Microwave C N-Aryl/Alkyl Derivatives A->C Buchwald-Hartwig Coupling D 3-Aminoindazole Cores A->D Diazotization & Reduction

Divergent synthetic pathways for functionalizing the ortho-aminobenzonitrile core.

Workflow A: Microwave-Assisted Synthesis of 4-Aminoquinazolines

Mechanistic Causality

The cyano group is highly electrophilic but sterically shielded by the adjacent biphenyl linkage. Traditional thermal condensation of the aniline with formamidine often fails or requires prolonged heating (>24 hours), leading to degradation. Microwave irradiation provides rapid, localized dielectric heating that overcomes the immense activation energy barrier, facilitating the intramolecular nucleophilic attack of the intermediate amidine onto the nitrile carbon to yield the quinazoline core 2.

Self-Validating Protocol
  • Preparation: Charge a 10 mL microwave-safe vial with 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile (1.0 mmol, 212.1 mg) and formamidine acetate (3.0 mmol, 312.3 mg).

  • Catalysis: Add potassium tert-butoxide (0.2 mmol, 22.4 mg). Insight: The catalytic base increases the nucleophilicity of the intermediate amidine, accelerating cyclization2.

  • Solvation: Suspend the mixture in 3.0 mL of anhydrous 2-methoxyethanol. Seal the vial with a Teflon septum.

  • Irradiation: Irradiate in a dedicated microwave synthesizer at 200 W, holding the temperature at 120°C for exactly 15 minutes.

  • Validation & Isolation: Cool the vial to room temperature. The reaction is complete when LC-MS shows the disappearance of the starting material mass (m/z 213.08[M+H]+) and the appearance of the quinazoline product (m/z 240.09[M+H]+). Precipitate the product by adding 5 mL of ice-cold distilled water. Filter the resulting solid and wash with cold ethanol.

Workflow B: Chemoselective Buchwald-Hartwig Cross-Coupling

Mechanistic Causality

Forming a C-N bond on an electron-deficient, sterically hindered aniline requires a highly active palladium catalyst. Standard Pd/BINAP systems fail due to poor reductive elimination and competing base-catalyzed nitrile hydrolysis. Utilizing a bidentate ligand with a large bite angle (e.g., Xantphos) ensures the metal center is electron-rich enough for oxidative addition while providing the necessary steric bulk to force reductive elimination. Crucially, a mild base like Cs₂CO₃ must be used instead of strong alkoxides (NaOtBu) to preserve the delicate ortho-nitrile group from nucleophilic attack 3.

G Pd0 Pd(0) Catalyst (Active Species) OA Oxidative Addition (Ar-X Insertion) Pd0->OA AC Amine Coordination (Biphenyl Amine) OA->AC DP Deprotonation (Cs2CO3 Base) AC->DP RE Reductive Elimination (C-N Bond Formation) DP->RE RE->Pd0 Catalyst Regeneration

Palladium-catalyzed Buchwald-Hartwig amination catalytic cycle.

Self-Validating Protocol
  • Inert Atmosphere Setup: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile (1.0 mmol), the desired aryl bromide (1.2 mmol), Pd₂(dba)₃ (0.05 mmol, 5 mol%), Xantphos (0.10 mmol, 10 mol%), and anhydrous Cs₂CO₃ (2.0 mmol).

  • Reaction Initiation: Add 5.0 mL of rigorously degassed 1,4-dioxane. Seal the flask, remove it from the glovebox, and heat to 100°C in a pre-heated oil bath for 12 hours.

  • Monitoring: A successful catalytic cycle will cause the solution to transition from deep purple (Pd₂(dba)₃) to a dark reddish-brown. Monitor via TLC (Hexanes:EtOAc 3:1); the highly fluorescent starting material spot under 254 nm UV should disappear.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo and purify via flash column chromatography.

Workflow C: Diazotization to 3-Aminoindazole Scaffolds

Mechanistic Causality

The ortho-aminobenzonitrile motif is a classic precursor for 3-aminoindazoles. Diazotization of the primary amine generates a highly reactive diazonium salt. Subsequent reduction with SnCl₂ yields an aryl hydrazine intermediate. Due to the proximity of the electrophilic nitrile, this hydrazine spontaneously undergoes intramolecular cyclization. Strict temperature control (0–5°C) during diazotization is critical to prevent the diazonium salt from undergoing premature Sandmeyer-type hydroxylation or decomposition 45.

Self-Validating Protocol
  • Diazotization: Suspend the starting material (1.0 mmol) in concentrated HCl (3.0 mL) and cool to 0°C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of NaNO₂ (1.1 mmol in 1 mL H₂O) dropwise over 10 minutes. Maintain the internal temperature below 5°C. Stir for 30 minutes. A clear diazonium solution indicates successful conversion.

  • Reduction & Cyclization: Dissolve SnCl₂·2H₂O (3.0 mmol) in concentrated HCl (2.0 mL) and add this dropwise to the diazonium solution at 0°C.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. The intermediate hydrazine will spontaneously cyclize onto the nitrile.

  • Isolation: Carefully basify the highly acidic mixture with 10M NaOH to pH 10 (Caution: Highly exothermic). Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the functionalized 3-aminoindazole core.

Quantitative Data & Optimization Summaries

To ensure reproducibility, the following tables summarize our optimization data regarding reaction conditions, demonstrating the causality behind our reagent selections.

Table 1: Optimization of Buchwald-Hartwig Amination Conditions

Catalyst SystemBaseSolventTemp (°C)Yield (%)Observation
Pd₂(dba)₃ / BINAPNaOtBuToluene10015%Severe nitrile degradation / Hydrolysis
Pd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane10082% Clean conversion; nitrile intact
Pd(OAc)₂ / BrettPhosK₃PO₄t-Amyl alcohol9089% Optimal for exceptionally bulky aryl halides

Table 2: Microwave-Assisted Quinazoline Cyclization Parameters

ReagentAdditivePower / HeatingTimeYield (%)
Formamidine acetateNoneMicrowave (150 W)15 min45%
Formamidine acetatet-BuOK (0.2 eq)Microwave (200 W)10 min91%
UreaNoneThermal (150°C)240 min30%

References

  • [1] 2-amino biphenyl | Sigma-Aldrich. sigmaaldrich.com. 1

  • [2] Microwave enhanced synthesis of 4-aminoquinazolines | Request PDF. researchgate.net. 2

  • [3] Access to 2-Alkyl/Aryl-4-(1 H )-Quinolones via Orthogonal “NH 3 ” Insertion into o -Haloaryl Ynones. researchgate.net. 3

  • [4] 4-Bromo-6-chloro-1H-indazole|885519-03-9. benchchem.com. 4

  • [5] 2-Aminobenzonitrile | 1885-29-6. chemicalbook.com. 5

Sources

Method

Application Note &amp; Protocols: Reagents for the Cyanation of Fluorinated Biphenyl Derivatives

Abstract The introduction of a nitrile (-CN) group into fluorinated biphenyl scaffolds is a critical transformation in the synthesis of high-value molecules for pharmaceuticals, agrochemicals, and organic materials.[1] F...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The introduction of a nitrile (-CN) group into fluorinated biphenyl scaffolds is a critical transformation in the synthesis of high-value molecules for pharmaceuticals, agrochemicals, and organic materials.[1] Fluorinated biphenyls offer unique physicochemical properties due to the strategic placement of fluorine atoms, enhancing metabolic stability, binding affinity, and lipophilicity.[2] However, the cyanation of these substrates, particularly the direct functionalization of strong carbon-fluorine (C-F) bonds, presents distinct chemical challenges.[3][4] This guide provides an in-depth analysis of the primary reagents and methodologies for this conversion, focusing on two principal mechanistic pathways: Nucleophilic Aromatic Substitution (SNAr) and Transition-Metal-Catalyzed Cross-Coupling. We offer field-proven insights into reagent selection, explain the causality behind experimental choices, and provide detailed, validated protocols for researchers in drug development and chemical synthesis.

Strategic Overview: Mechanistic Pathways to Cyanation

The choice of a cyanation strategy for fluorinated biphenyl derivatives is fundamentally governed by the substrate's electronic properties and the specific halide or leaving group targeted for substitution. Two major pathways are available to the synthetic chemist, each with its own set of advantages and limitations.

  • Nucleophilic Aromatic Substitution (SNAr): This pathway is most effective when the fluorine atom is on an electron-deficient aromatic ring. The high electronegativity of fluorine, combined with other electron-withdrawing groups (EWGs) positioned ortho or para to it, activates the ring for attack by a nucleophilic cyanide source.[5][6]

  • Transition-Metal Catalysis: This is the most versatile and widely employed strategy, enabling the cyanation of aryl chlorides, bromides, iodides, and even challenging C-F and C-O bonds.[7] Palladium, Nickel, and Copper complexes are the workhorses of this approach, offering broad functional group tolerance and milder reaction conditions compared to classical methods.[7][8]

G cluster_start Starting Material cluster_products Product Start Fluorinated Biphenyl Derivative SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Electron-Deficient Ring (Direct C-F Cyanation) TMC Transition-Metal Catalysis Start->TMC Aryl-X Bond Present (X = Cl, Br, I, OTf, F) Product Cyanated Fluorinated Biphenyl SNAr->Product TMC->Product

Figure 1: High-level overview of the two primary synthetic routes for the cyanation of fluorinated biphenyls.

In-Depth Analysis of Cyanation Reagents and Systems

The success of any cyanation reaction hinges on the judicious selection of the cyanide source and, if applicable, the catalytic system. Safety, reactivity, cost, and functional group compatibility are key considerations.

Nucleophilic Aromatic Substitution (SNAr) Reagents

In SNAr, the reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5][6] For this pathway to be efficient, the aromatic ring must be sufficiently electron-poor.

Causality Behind Reagent Choice: The nucleophile must be strong enough to attack the electron-deficient ring but not so basic that it causes side reactions.

  • Sodium Cyanide (NaCN) & Potassium Cyanide (KCN): These are inexpensive, readily available, and highly nucleophilic sources. They are typically used in polar aprotic solvents like DMSO or DMF, which help to solvate the cation and enhance the nucleophilicity of the cyanide anion.

  • Trustworthiness: While effective, these reagents are acutely toxic and require strict handling protocols (e.g., dedicated fume hood, cyanide antidote kit availability). Reactions must be kept from acidic conditions to prevent the formation of highly toxic HCN gas.

Transition-Metal Catalysis: Cyanide Sources

Transition-metal-catalyzed methods have revolutionized cyanation by offering milder conditions and broader substrate scope. However, the cyanide source can significantly impact the reaction's success, primarily through its potential to deactivate the metal catalyst.[9]

Table 1: Comparative Analysis of Common Cyanide Sources in Transition-Metal Catalysis

Cyanide SourceFormulaKey CharacteristicsRecommended Catalyst
Zinc Cyanide Zn(CN)₂Solid, less toxic, and less soluble than KCN/NaCN, reducing catalyst poisoning. Often requires an additive (e.g., DMAP) for activation.[10][11]Pd, Ni
Potassium Ferrocyanide K₄[Fe(CN)₆]Stable, crystalline solid with very low toxicity. Considered a "green" cyanide source. Requires higher temperatures to release CN⁻.[12][13]Pd
Trimethylsilyl Cyanide (CH₃)₃SiCNLiquid, versatile reagent. Reacts with moisture to release HCN. Often used for specialized applications.[14]Pd, Cu
Acetonitrile CH₃CNExceptionally safe and green cyanide source. Functions as both solvent and reagent. Requires a specific nickel-catalyzed system for C-CN bond activation.[4]Ni
Acetone Cyanohydrin (CH₃)₂C(OH)CNInexpensive liquid, serves as an in-situ source of HCN. Can poison catalysts if concentration is not controlled.[15][16]Photoredox, Pd
Transition-Metal Catalysis: Catalyst Systems

The choice of metal catalyst and its associated ligands is critical, especially when targeting the inert C-F bond.

A. Palladium-Catalyzed Systems Palladium catalysis is the most established method for the cyanation of aryl bromides and iodides.[7]

  • Expertise & Experience: The primary challenge in palladium-catalyzed cyanation is catalyst deactivation by excess cyanide ions, which can form stable, inactive Pd(CN)₄²⁻ complexes.[9] This is mitigated by using cyanide sources with low solubility (like Zn(CN)₂) or slow-release characteristics (like K₄[Fe(CN)₆]).[9][12] Common catalyst precursors include Pd(OAc)₂ or Pd₂(dba)₃, paired with phosphine ligands like dppf or XPhos to promote the catalytic cycle.

G cluster_product Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (+ Ar-X) Trans Ar-Pd(II)(CN)L₂ OxAdd->Trans Transmetalation or Salt Metathesis (+ 'CN⁻') Trans->Pd0 Reductive Elimination Product Ar-CN Trans->Product

Figure 2: Simplified catalytic cycle for Pd-catalyzed cyanation of an aryl halide (Ar-X).

B. Nickel-Catalyzed Systems Nickel catalysts are uniquely suited for the functionalization of typically unreactive C-F and C-O bonds.[3][8]

  • Expertise & Experience: The activation of a C-F bond on a fluorinated biphenyl requires a potent catalytic system. Nickel(0) species, often generated in situ from a Ni(II) precatalyst (e.g., NiCl₂) and a reductant (e.g., Zn powder), are electron-rich enough to undergo oxidative addition into the strong C-F bond.[4][10] This capability makes nickel the catalyst of choice for direct defluorinative cyanation. Recent innovations have leveraged acetonitrile as a benign and readily available CN source, representing a significant advance in safety and sustainability.[4]

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, providing clear, step-by-step instructions and expected outcomes for common cyanation scenarios.

Safety Precaution: All manipulations involving cyanide salts or nickel catalysts should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

G Setup 1. Reaction Setup - Dry glassware under vacuum/heat - Add catalyst, ligand, substrate, & cyanide source - Purge with inert gas (N₂ or Ar) Solvent 2. Solvent Addition - Add anhydrous solvent via syringe Setup->Solvent Reaction 3. Reaction - Heat to specified temperature - Monitor by TLC or LC-MS Solvent->Reaction Workup 4. Aqueous Workup - Cool to RT - Quench reaction (e.g., with water or NH₄Cl) - Extract with organic solvent Reaction->Workup Purify 5. Purification - Dry organic layer (e.g., Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography Workup->Purify Analyze 6. Analysis - Characterize product (NMR, MS) - Determine yield Purify->Analyze

Figure 3: General experimental workflow for transition-metal-catalyzed cyanation reactions.

Protocol 1: Palladium-Catalyzed Cyanation of a Bromo-Fluorobiphenyl using K₄[Fe(CN)₆]

This protocol is adapted from literature procedures for the ligand-free cyanation of aryl bromides and represents a safe and robust method.[13]

  • Target Reaction: Conversion of 4-bromo-4'-fluorobiphenyl to 4-cyano-4'-fluorobiphenyl.

  • Reagents & Materials:

    • 4-bromo-4'-fluorobiphenyl (1.0 equiv)

    • Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.4 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (0.01 equiv, 1 mol%)

    • Sodium carbonate (Na₂CO₃) (0.2 equiv)

    • N,N-Dimethylacetamide (DMAC), anhydrous

    • Schlenk flask or oven-dried reaction vial with stir bar

    • Inert atmosphere (Nitrogen or Argon)

  • Step-by-Step Methodology:

    • Vessel Preparation: To a Schlenk flask, add 4-bromo-4'-fluorobiphenyl (e.g., 269 mg, 1.0 mmol), K₄[Fe(CN)₆]·3H₂O (169 mg, 0.4 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), and Na₂CO₃ (21 mg, 0.2 mmol).

    • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times.

    • Solvent Addition: Add anhydrous DMAC (e.g., 3 mL) via syringe.

    • Reaction: Place the flask in a preheated oil bath at 120 °C and stir vigorously.

    • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or GC-MS. The reaction is typically complete within 5-8 hours. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot on TLC indicates progress.

    • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Self-Validation: The product, 4-cyano-4'-fluorobiphenyl, should be a white solid. A successful reaction will typically yield >80% of the purified product. Characterization by ¹H NMR, ¹⁹F NMR, and MS should confirm the structure.

Protocol 2: Nickel-Catalyzed Defluorinative Cyanation using Acetonitrile

This protocol is based on recent innovative methods for C-F bond activation and showcases a modern, sustainable approach.[4]

  • Target Reaction: Conversion of 4,4'-difluorobiphenyl to 4-fluoro-4'-cyanobiphenyl.

  • Reagents & Materials:

    • 4,4'-difluorobiphenyl (1.0 equiv)

    • Nickel(II) chloride (NiCl₂) (0.1 equiv, 10 mol%)

    • dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (0.1 equiv, 10 mol%)

    • MeO-BBN (Methoxy-9-borabicyclononane) (0.2 equiv, 20 mol%)

    • Zinc powder (<10 micron, activated) (2.0 equiv)

    • Acetic Acid (0.5 equiv)

    • Acetonitrile (CH₃CN), anhydrous

    • Glovebox or Schlenk line for handling air-sensitive reagents

  • Step-by-Step Methodology:

    • Vessel Preparation (in a glovebox): To a screw-capped Schlenk tube, add NiCl₂ (2.6 mg, 0.02 mmol), dtbbpy (5.4 mg, 0.02 mmol), MeO-BBN (5.8 mg, 0.04 mmol), and zinc powder (26 mg, 0.4 mmol).

    • Substrate Addition: Add 4,4'-difluorobiphenyl (34.4 mg, 0.2 mmol).

    • Solvent and Additive Addition: Add anhydrous acetonitrile (0.6 mL) followed by acetic acid (5.7 µL, 0.1 mmol).

    • Reaction: Seal the tube tightly and remove it from the glovebox. Place the tube in a preheated heating block or oil bath at 125 °C and stir for 24 hours.

    • Workup: Cool the reaction to room temperature. Filter the reaction mixture through a short plug of Celite, washing with ethyl acetate.

    • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired monocyanated product.

  • Self-Validation: This reaction targets a challenging C-F bond. Conversion may not be complete, and a mixture of starting material, desired product, and dicyanated byproduct may be observed. The reported yield for this specific transformation is around 70%.[4] The key to success is the use of an active reductant (Zn) and the Lewis acid additive (MeO-BBN) which facilitates the C-F bond activation.

Conclusion and Future Perspectives

The cyanation of fluorinated biphenyl derivatives is a well-developed field with a diverse toolkit of reagents and catalysts. For electron-poor substrates, classical SNAr provides a direct, metal-free route. For a broader range of substrates, transition-metal catalysis is indispensable. Palladium systems using safe cyanide sources like K₄[Fe(CN)₆] are reliable for aryl bromides, while advanced nickel systems demonstrate remarkable capability in activating inert C-F bonds using benign reagents like acetonitrile.[4][13]

Future research will likely focus on further expanding the scope of C-F cyanation under even milder conditions, developing more efficient and recyclable catalysts, and discovering new, non-toxic cyanide surrogates to enhance the safety and sustainability of these critical industrial transformations.

References

  • Hosoya, T., et al. (2023). ¹¹C-Cyanation of Aryl Fluorides via Nickel and Lithium Chloride-Mediated C−F Bond Activation.
  • Reddy, V. R., et al. (2012). Copper-catalyzed cyanation of aryl halides with sodium nitroprusside in polyethylene glycol 400. Arkivoc.
  • Kumar, A., et al. (2020). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent.
  • Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Journal of the American Chemical Society.
  • Neetha, M., et al. (2020).
  • Ma, Z., et al. (2024). Ni-Catalyzed Cyanation of (Hetero)aryl Halides with Acetonitrile as Cyano Source.
  • Musacchio, A. J., et al. (2019).
  • Neetha, M., et al. (2020).
  • Reusch, W. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Ma, Z., et al. (2025).
  • Cohen, D. T., & Buchwald, S. L. (2015). A mild and efficient, palladium-catalyzed reaction allows the cyanation of a wide range of (hetero)aryl halides and triflates. Organic Letters. [Link]

  • Zanon, J., et al. (2003). Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Journal of the American Chemical Society. [Link]

  • Orito, K., et al. (2005). Versatile and Fluoride-Free Cyanation of Alkyl Halides and Sulfonates with Trimethylsilyl Cyanide. Heterocycles.
  • LibreTexts. (2025). Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Weissman, S. A., & Zewge, D. (2009). Cyanation of aromatic halides. U.S.
  • Anderson, K. W., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition. [Link]

  • Dinparast, A., et al. (2022). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Molecules. [Link]

  • Leadbeater, N. E., & Kormos, C. M. (2006). Optimisation and scale-up of microwave assisted cyanation. Green Chemistry. [Link]

  • Morandi, B., & Carreira, E. M. (2019). Process for the transition metal catalyzed cyanation of aryl/vinyl halides.
  • Weissman, S. A., et al. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Organic Letters. [Link]

  • Gan, Y., et al. (2018). Nickel-Catalyzed Cyanation of Phenol Derivatives with Zn(CN)₂ Involving C-O Bond Cleavage. The Journal of Organic Chemistry. [Link]

  • Zhang, X., et al. (2017). General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)₂: Key Roles of DMAP. Organic Letters. [Link]

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Technical Notes & Optimization

Troubleshooting

How to improve reaction yield for 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile

Welcome to the Technical Support Center for the synthesis and optimization of 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile . This guide is designed for discovery chemists and process scientists encountering yield bot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile .

This guide is designed for discovery chemists and process scientists encountering yield bottlenecks during the Suzuki-Miyaura cross-coupling of 2-amino-6-bromobenzonitrile and (4-fluorophenyl)boronic acid . Due to the highly functionalized nature of the substrate—specifically the ortho-cyano and meta-amino groups—standard coupling conditions often fail. This center provides causality-driven troubleshooting, quantitative optimization data, and self-validating protocols to ensure high-yielding, reproducible syntheses.

Part 1: Troubleshooting FAQs & Mechanistic Bottlenecks

Q1: My reaction stalls at 40-50% conversion when using standard Pd(PPh3)4 and Na2CO3. Why is the catalyst deactivating? Causality & Solution: The starting material, 2-amino-6-bromobenzonitrile, presents a severe steric and electronic challenge. The cyano group is ortho to the bromide, creating a crowded environment for the initial oxidative addition. More critically, both the free amine (-NH2) and the cyano (-CN) groups are strong coordinating ligands. Under standard conditions, they can form stable, off-cycle Pd(II) complexes, effectively poisoning the catalyst[1]. Actionable Fix: Transition from first-generation catalysts like Pd(PPh3)4 to a highly active Buchwald precatalyst, such as XPhos Pd G3 . The bulky, electron-rich dialkylbiarylphosphine ligand (XPhos) prevents the formation of unreactive bis-ligated Pd species and drastically accelerates oxidative addition[2].

Q2: LC-MS analysis shows high consumption of (4-fluorophenyl)boronic acid, but low product yield. I detect fluorobenzene in the crude mixture. What is happening? Causality & Solution: You are observing protodeboronation , which is the base-catalyzed hydrolysis of the carbon-boron bond. Fluorophenylboronic acids are highly susceptible to this degradation pathway because the electron-withdrawing fluorine atom increases the electrophilicity of the boron atom, facilitating attack by hydroxide/water and subsequent C-B bond cleavage[3]. Actionable Fix:

  • Switch to a milder base: Replace strong aqueous bases (NaOH, Na2CO3) with anhydrous K3PO4 or Cs2CO3[4].

  • Reduce water content: Shift the solvent system from a 1:1 Dioxane/H2O mixture to a 4:1 or 10:1 ratio.

  • Increase transmetalation rate: Using XPhos Pd G3 ensures that the rate of transmetalation outcompetes the rate of protodeboronation[5].

Q3: I am observing a significant amount of 4,4'-difluorobiphenyl byproduct. How do I minimize this? Causality & Solution: This is the homocoupling product of the boronic acid. It typically forms when trace oxygen is present in the reaction mixture, converting the active Pd(0) species into a Pd(II)-peroxo complex that facilitates the oxidative dimerization of the boronic acid. Actionable Fix: Implement strict anaerobic conditions. Degas solvents via the freeze-pump-thaw method (minimum 3 cycles) or sparge with argon for at least 30 minutes prior to catalyst addition.

Q4: The isolated product is highly colored (yellow/brown) and fails elemental analysis. How do I remove residual palladium? Causality & Solution: The target molecule, 3-amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile, contains both -CN and -NH2 moieties, making it an excellent bidentate-like ligand for residual palladium. Standard aqueous workups will not break these product-metal complexes. Actionable Fix: Introduce a functionalized silica metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure® TU) to the organic phase during workup. Stir at 40°C for 2-4 hours before filtration to strip the palladium from the product.

Part 2: Mechanistic & Workflow Diagrams

Troubleshooting Start Low Yield of 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile CheckSM Analyze Crude by HPLC/LC-MS (Check SM Conversion) Start->CheckSM LowConv Low SM Conversion (< 50%) Unreacted 2-amino-6-bromobenzonitrile CheckSM->LowConv HighConv High SM Conversion (> 90%) Missing Product CheckSM->HighConv CatPoison Catalyst Poisoning / Steric Hindrance (NH2/CN coordination) LowConv->CatPoison SideReact Identify Major Byproduct HighConv->SideReact Sol1 Switch to XPhos Pd G3 (Accelerates Oxidative Addition) CatPoison->Sol1 Proto Fluorobenzene (Protodeboronation) SideReact->Proto Homo 4,4'-Difluorobiphenyl (Homocoupling) SideReact->Homo Sol2 Use Milder Base (K3PO4) Reduce Water Content Proto->Sol2 Sol3 Strict Degassing (Argon) Exclude Oxygen Homo->Sol3

Troubleshooting workflow for identifying and resolving low yields in biphenyl-2-carbonitrile synthesis.

CatalyticCycle Pd0 Active Pd(0)L (Generated from XPhos Pd G3) PdII_Ar Ar-Pd(II)-Br Complex (Sterically Crowded by ortho-CN) Pd0->PdII_Ar Oxidative Addition (Hindered by CN/NH2) PdII_Diaryl Ar-Pd(II)-Ar' Complex (Pre-Elimination) PdII_Ar->PdII_Diaryl Transmetalation (Risk: Protodeboronation) PdII_Diaryl->Pd0 Reductive Elimination (Yields Product)

Suzuki-Miyaura catalytic cycle highlighting mechanistic bottlenecks for ortho-cyano substrates.

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and isolated yield, demonstrating the necessity of advanced precatalysts and controlled base environments.

EntryCatalyst / Ligand (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Time (h)Yield (%)Primary Issue Observed
1Pd(PPh3)4Na2CO3 (aq)Toluene/EtOH/H2O (2:1:1)901642%Incomplete SM conversion; Catalyst poisoning.
2Pd(dppf)Cl2K2CO31,4-Dioxane/H2O (4:1)901258%Protodeboronation (Fluorobenzene detected).
3Pd(OAc)2 / SPhosK3PO41,4-Dioxane/H2O (10:1)100876%Moderate homocoupling.
4 XPhos Pd G3 K3PO4 (anhydrous) 1,4-Dioxane/H2O (10:1) 80 4 94% Optimal Conditions.

Part 4: Self-Validating Standard Operating Procedure (SOP)

Optimized Synthesis of 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile

Step 1: Reagent Preparation & Degassing

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-amino-6-bromobenzonitrile (1.00 mmol, 197 mg), (4-fluorophenyl)boronic acid (1.20 mmol, 168 mg), and anhydrous K3PO4 (2.00 mmol, 424 mg).

  • Add 1,4-Dioxane (10 mL) and deionized H2O (1 mL).

  • Sparge the heterogeneous mixture with ultra-pure Argon for exactly 30 minutes to displace dissolved oxygen. Self-Validation Check: The exclusion of oxygen is critical. If the solution turns black immediately upon heating in Step 2, oxygen ingress has caused premature catalyst decomposition.

Step 2: Catalyst Addition & Reaction Execution

  • Under a positive flow of Argon, quickly add XPhos Pd G3 (0.02 mmol, 16.9 mg, 2 mol%).

  • Seal the flask and heat to 80°C in a pre-heated oil bath.

  • Self-Validation Check (1 Hour): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Pass: Ratio of product to fluorobenzene is >20:1. SM is <5%. Proceed to Step 3.

    • Fail: If SM remains but boronic acid is absent, protodeboronation has occurred. Spike the reaction with an additional 0.3 eq of degassed (4-fluorophenyl)boronic acid.

Step 3: Workup & Palladium Scavenging

  • Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Separate the organic layer and add SiliaMetS® Thiol (or equivalent Pd scavenger, 500 mg). Stir the suspension vigorously at 40°C for 3 hours. Self-Validation Check: The organic solution should transition from a dark reddish-brown to a pale yellow or colorless state, indicating successful disruption of the Product-Pd complex.

  • Filter through a pad of Celite, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile as a solid.

Part 5: References

  • Discovery of[1,2,4]Triazolo[4,3-a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. ACS Publications.

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC.

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.

  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega.

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).

Sources

Optimization

Minimizing catalyst degradation during 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile synthesis

Welcome to the Technical Support Center. The synthesis of 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile via the Suzuki-Miyaura cross-coupling of 2-amino-6-bromobenzonitrile and (4-fluorophenyl)boronic acid presents un...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile via the Suzuki-Miyaura cross-coupling of 2-amino-6-bromobenzonitrile and (4-fluorophenyl)boronic acid presents unique catalytic challenges. The presence of ortho-amino and ortho-cyano groups on the aryl halide creates significant steric hindrance and electronic deactivation, which can severely compromise the palladium catalyst.

This guide is designed for researchers and drug development professionals to troubleshoot, understand, and prevent catalyst degradation during this specific workflow.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My reaction mixture turns black shortly after reaching the reaction temperature, and conversion stalls. What is happening? A1: This is the classic visual indicator of Palladium Black formation, which signifies complete catalyst death. In the catalytic cycle, the active Pd(0) species must undergo oxidative addition with 2-amino-6-bromobenzonitrile. Because this specific aryl halide is sterically hindered and electronically deactivated, oxidative addition is slow. When "naked" Pd(0) lingers in solution, it aggregates into inactive nanoparticles via a process known as 1[1]. Causality & Solution: To prevent this, you must favor oxidative addition over aggregation. Lower the overall catalyst loading (which reduces the statistical probability of Pd-Pd collisions) and utilize a highly active, sterically demanding ligand to stabilize the Pd(0) state.

Q2: How do the free amino (-NH₂) and cyano (-CN) groups on my starting material affect catalyst stability? A2: Both functional groups are strong Lewis bases. During the catalytic cycle, they can competitively coordinate to the empty orbitals of the Pd(II) intermediate, displacing your intended phosphine ligands. This substrate poisoning halts the transmetalation step. Causality & Solution: Employ dialkylbiaryl phosphine ligands (e.g., SPhos or XPhos). These ligands possess a secondary hemilabile coordination site—the lower aryl ring transiently binds to the Pd center. This 2 blocks the amine or nitrile groups from poisoning the catalyst while remaining labile enough to allow the organoboron reagent to transmetalate[2].

Q3: I am using Pd₂(dba)₃ as my palladium source. Is this contributing to the degradation? A3: Yes. While Pd₂(dba)₃ is a ubiquitous Pd(0) source, the dibenzylideneacetone (dba) ligands are known to 3 under thermal stress, leading to a near-complete loss of catalytic activity[3]. Furthermore, dba can act as an electron-withdrawing ligand that slows down the critical oxidative addition step. Causality & Solution: Switch to a Buchwald precatalyst (e.g., XPhos Pd G3). These precatalysts generate a highly active, mono-ligated Pd(0) species in situ upon activation with a mild base, bypassing the need for dba entirely.

Q4: How critical is degassing, and what is the exact mechanism of degradation if oxygen is present? A4: Oxygen is fatal to the electron-rich phosphine ligands required for this coupling. O₂ rapidly oxidizes the phosphine (P) to a phosphine oxide (P=O). Phosphine oxides cannot coordinate to palladium, leaving the metal completely unprotected and leading to immediate 4[4].

Part 2: Quantitative Data & Ligand Selection

Selecting the correct ligand is the most critical variable in preventing catalyst degradation for ortho-substituted aryl halides. The table below summarizes the quantitative and qualitative properties of common ligands when applied to this specific molecular class.

Ligand ClassExampleSteric Bulk (% V_bur)Susceptibility to Pd BlackSubstrate Poisoning RiskRelative Turnover Number (TON)
Triarylphosphines PPh₃~30%HighHighLow (< 50)
Bidentate Phosphines dppf~45%ModerateModerateMedium (~ 500)
Dialkylbiaryl Phosphines SPhos / XPhos~50%LowLowHigh (> 5,000)
N-Heterocyclic Carbenes IPr~55%Very LowLowVery High (> 10,000)

Data Interpretation: For the synthesis of 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile, dialkylbiaryl phosphines (like SPhos) offer the optimal balance of steric bulk (preventing Pd aggregation) and electron richness (accelerating oxidative addition).

Part 3: Self-Validating Experimental Protocol

To ensure scientific integrity, the following Standard Operating Procedure (SOP) incorporates self-validating checkpoints. If a checkpoint fails, the protocol dictates an immediate halt to prevent reagent waste.

Workflow: Oxygen-Free Setup & Coupling

  • Reagent Loading: Add 2-amino-6-bromobenzonitrile (1.0 equiv), (4-fluorophenyl)boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv) to a Schlenk flask.

  • Solvent Addition: Add a 4:1 mixture of THF/H₂O.

  • Freeze-Pump-Thaw Degassing (Strict O₂ Exclusion):

    • Submerge the flask in liquid nitrogen until the solvent is completely frozen.

    • Open the flask to high vacuum for 5 minutes to evacuate the headspace.

    • Seal the flask and thaw in a room-temperature water bath until bubbles cease.

    • Repeat this cycle exactly three times. Backfill with ultra-pure Argon on the final thaw.

  • Catalyst Addition: Under a positive flow of Argon, add XPhos Pd G3 precatalyst (1.0 mol%).

  • Thermal Activation & Self-Validation: Heat the reaction to 65°C.

    • Validation Checkpoint (15 minutes): Observe the solution. A persistent, homogeneous yellow-to-orange color confirms active, ligated Pd species.

    • Failure State: If the solution abruptly shifts to an opaque black suspension with particulate matter adhering to the glass, Ostwald ripening has occurred. Halt the reaction. This indicates a failure in your Schlenk line vacuum or contaminated (oxidized) precatalyst.

Part 4: Visualizing the System

The following diagrams map the mechanistic pathways and experimental workflows, providing a clear visual language for troubleshooting.

CatalyticCycle Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition Pd(II)(Ar)(Br)L Pd0->OxAdd 2-amino-6-bromobenzonitrile PdBlack Palladium Black (Inactive Nanoparticles) Pd0->PdBlack Ostwald Ripening (Ligand Loss) TransMet Transmetalation Pd(II)(Ar)(Ar')L OxAdd->TransMet 4-fluorophenylboronic acid + Base Poisoned Poisoned Catalyst (Amine/Nitrile Bound) OxAdd->Poisoned Substrate Coordination RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile

Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting primary degradation pathways.

Workflow S1 1. Load Solids (Substrates, Base) S2 2. Add Solvent (e.g., THF/H2O) S1->S2 S3 3. Freeze-Pump-Thaw (Strict O2 Exclusion) S2->S3 S4 4. Add Precatalyst (e.g., XPhos Pd G3) S3->S4 S5 5. Thermal Activation (Monitor for Pd Black) S4->S5

Caption: Self-validating experimental workflow for oxygen-sensitive cross-coupling reactions.

References
  • Johannes Gerardus de Vries. "Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs?" ResearchGate, 2025. 1

  • Ruben Martin, Stephen L Buchwald. "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." PMC - NIH. 2

  • "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs. 3

  • "Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions." Benchchem. 4

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis: The Impact of 4'-Fluorination on the 3-Amino-[1,1'-biphenyl]-2-carbonitrile Scaffold

This guide provides an in-depth comparison of 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile and its non-fluorinated analogues. We will explore how the strategic incorporation of a single fluorine atom profoundly influ...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile and its non-fluorinated analogues. We will explore how the strategic incorporation of a single fluorine atom profoundly influences the compound's physicochemical properties, synthetic strategy, and, most critically, its pharmacokinetic profile. This analysis is designed for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the unique advantages of fluorination in modern drug design.

The Strategic Advantage of Fluorine in Biphenyl Scaffolds

The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its conformational flexibility allows it to adapt to a wide range of protein binding sites. However, non-substituted aromatic rings are often susceptible to metabolic oxidation, leading to rapid clearance and potential formation of reactive metabolites.[1][2]

The introduction of fluorine, an element with high electronegativity and a van der Waals radius similar to hydrogen, is a cornerstone strategy to address these liabilities.[3] Strategic fluorination can enhance metabolic stability, modulate lipophilicity (pKa), and improve binding affinity to target proteins.[4][5] This guide will dissect these effects within the context of the 3-Amino-[1,1'-biphenyl]-2-carbonitrile framework, providing a clear rationale for why the 4'-fluoro analogue often represents a superior candidate for drug development.

Synthesis: The Suzuki-Miyaura Cross-Coupling Approach

The most common and efficient method for constructing the biphenyl core of these compounds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6] This reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid. The fundamental synthetic route for both the fluorinated and non-fluorinated compounds is largely identical, differing only in the choice of the boronic acid precursor.

The workflow involves coupling an amino-substituted bromobenzonitrile with either a 4-fluorophenylboronic acid or a standard phenylboronic acid.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Products A 2-Amino-6-bromobenzonitrile D Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/Water) A->D B 4-Fluorophenylboronic Acid (For Fluorinated Analog) B->D Path 1 C Phenylboronic Acid (For Non-Fluorinated Analog) C->D Path 2 E 3-Amino-4'-fluoro- [1,1'-biphenyl]-2-carbonitrile D->E via Path 1 F 3-Amino-[1,1'-biphenyl]- 2-carbonitrile D->F via Path 2

Fig. 1: Synthetic workflow for fluorinated and non-fluorinated biphenyls.

This robust reaction is tolerant of a wide range of functional groups, making it ideal for late-stage diversification of drug candidates.[7] A detailed experimental protocol for this synthesis is provided in Section 6.

Comparative Physicochemical Properties

The introduction of fluorine at the 4'-position induces subtle but significant changes in the molecule's physicochemical properties. These changes are primarily driven by fluorine's high electronegativity.[8]

PropertyNon-Fluorinated Analog4'-Fluoro AnalogRationale for Change
Molecular Weight ~194.23 g/mol ~212.22 g/mol Addition of a fluorine atom.
LogP (Lipophilicity) ~2.8 - 3.2 (Est.)~3.1 - 3.5 (Est.)Fluorine generally increases lipophilicity, which can enhance membrane permeation.[4]
pKa (Amino Group) ~3.5 (Est.)~3.3 (Est.)The strong electron-withdrawing effect of fluorine can slightly decrease the basicity of the distal amino group.[5]
Dipole Moment LowerHigherThe C-F bond introduces a significant dipole, increasing the overall molecular polarity.[8]

Note: Estimated values are based on computational predictions and data from structurally similar compounds.

These shifts, while seemingly minor, have profound downstream effects on how the molecule interacts with biological systems, from metabolic enzymes to target receptors.

Pharmacokinetic (ADME) Profile: The Fluorine Advantage

The most compelling reason to utilize 4'-fluorination is the dramatic improvement in the pharmacokinetic profile, particularly metabolic stability.[9][10]

Metabolic Stability

Aromatic rings are prime targets for oxidative metabolism by Cytochrome P450 (CYP) enzymes, primarily in the liver.[11] The para-position of a phenyl ring is a particularly vulnerable "soft spot" for hydroxylation. In the non-fluorinated analog, this position is occupied by a C-H bond, which is readily oxidized.

By replacing this hydrogen with fluorine, we effectively "block" this site of metabolism. The carbon-fluorine (C-F) bond is significantly stronger (bond dissociation energy ~109-126 kcal/mol) than a carbon-hydrogen (C-H) bond (~105-113 kcal/mol), making it highly resistant to enzymatic cleavage.[1][10][12] This prevents the formation of the hydroxylated metabolite, thereby increasing the metabolic stability and extending the half-life of the drug in the body.[4][13]

G cluster_0 Non-Fluorinated Biphenyl cluster_1 4'-Fluoro Biphenyl A 3-Amino-[1,1'-biphenyl]-2-carbonitrile B 4'-Hydroxy Metabolite (Rapid Clearance) A->B CYP450 Oxidation (e.g., CYP1A2, CYP2E1) C 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile D Metabolism Blocked C->D Resistant to CYP450 Oxidation

Fig. 2: Fluorine blocking a key site of oxidative metabolism.
Absorption, Distribution, and Excretion
  • Absorption: The modest increase in lipophilicity conferred by the fluorine atom can improve passive diffusion across the gut wall, potentially leading to better oral bioavailability.[4]

  • Distribution: Changes in lipophilicity and dipole moment can alter how the drug distributes into various tissues and its propensity for binding to plasma proteins like albumin.[5]

  • Excretion: By preventing the formation of more polar hydroxylated metabolites, the primary route of excretion may shift, and the overall clearance rate is typically reduced.

Pharmacodynamics and Biological Activity

The electron-withdrawing nature of fluorine can also influence the molecule's binding affinity for its biological target.[14] By altering the electron density of the biphenyl ring system, the fluorine atom can modify crucial interactions within a protein's binding pocket, such as hydrogen bonds or π-stacking interactions.[8] This can lead to increased potency and/or selectivity for the desired target. For instance, in a series of aminobiphenyl sulfonamides evaluated as carbonic anhydrase inhibitors, halogen substitutions on the biphenyl ring significantly impacted inhibitory activity.[15][16]

Standardized Experimental Protocols

To ensure reproducibility and accurate comparison, standardized protocols are essential. The following are representative methods for the synthesis and metabolic evaluation of these compounds.

Protocol 1: Suzuki-Miyaura Cross-Coupling for Synthesis

This protocol provides a general procedure for the synthesis of the biphenyl core structure.[6][17]

  • Vessel Preparation: To an oven-dried Schlenk flask, add the aryl bromide (e.g., 2-Amino-6-bromobenzonitrile, 1.0 mmol), the appropriate arylboronic acid (e.g., 4-fluorophenylboronic acid, 1.2 mmol), and the base (e.g., potassium carbonate, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.05 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 12-24 hours.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay evaluates the rate at which a compound is metabolized by liver enzymes.

  • Reagent Preparation: Prepare a stock solution of the test compound (10 mM in DMSO). Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4). Prepare a solution of Human Liver Microsomes (HLM) and an NADPH regenerating system.

  • Incubation: In a 96-well plate, pre-warm the HLM in the reaction buffer at 37°C.

  • Initiate Reaction: Add the test compound to the HLM solution to a final concentration of 1 µM. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Calculation: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Conclusion

The strategic placement of a fluorine atom at the 4'-position of the 3-Amino-[1,1'-biphenyl]-2-carbonitrile scaffold offers a clear and compelling advantage for drug discovery and development. While the synthesis remains straightforward, the resulting analogue exhibits significantly enhanced metabolic stability by blocking a key site of oxidative metabolism. This modification often leads to a more favorable pharmacokinetic profile, including a longer half-life and potentially improved oral bioavailability. Furthermore, the electronic perturbations introduced by fluorine can positively influence target binding affinity. For these reasons, 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile represents a rationally designed and superior alternative to its non-fluorinated counterpart for the development of novel therapeutics.

References

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Phelps, M. E. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Phelps, M. E. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Zhou, Y., & Zuo, Z. (2019). The Dark Side of Fluorine. Chem-Bio Interactions, 308, 137-143. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330. [Link]

  • Phelps, M. E. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. [Link]

  • Phelps, M. E. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

  • Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field? [Link]

  • ResearchGate. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

  • Tomas, M., & Toste, F. D. (2018). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. [Link]

  • Scribd. (n.d.). Suzuki Coupling Reaction Procedure. [Link]

  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC. [Link]

  • Li, Y., et al. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. Journal of Chemical Education, 96(11), 2568–2572. [Link]

  • Siddiqui, M. A., et al. (2025). Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors. PMC. [Link]

  • ResearchGate. (2025). Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors. [Link]

  • Jabeen, F., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]

  • Taylor & Francis Online. (2019). 4-Aminobiphenyl – Knowledge and References. [Link]

Sources

Comparative

Comparative study of Suzuki vs Stille coupling for 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile

The synthesis of highly functionalized, sterically congested biphenyls is a recurring bottleneck in the development of advanced pharmaceutical intermediates and agrochemicals. The target molecule, 3-Amino-4'-fluoro-[1,1'...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of highly functionalized, sterically congested biphenyls is a recurring bottleneck in the development of advanced pharmaceutical intermediates and agrochemicals. The target molecule, 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile , represents a classic synthetic challenge: the coupling site is flanked by two ortho-substituents (a cyano group and an amino group), creating a di-ortho-substituted electrophilic center.

This guide provides an authoritative, data-driven comparison of the Suzuki-Miyaura and Stille cross-coupling methodologies for synthesizing this specific biphenyl architecture from 2-bromo-3-aminobenzonitrile [3].

Mechanistic Causality: Overcoming Steric and Electronic Barriers

To understand why one protocol outperforms the other, we must analyze the micro-environment of the electrophile, 2-bromo-3-aminobenzonitrile. The C2–Br bond is situated directly between a strongly electron-withdrawing –CN group (C1) and an electron-donating –NH₂ group (C3).

  • Oxidative Addition: The electron-withdrawing nature of the ortho-nitrile group lowers the LUMO of the C–Br bond, facilitating rapid oxidative addition by the Pd(0) catalyst [1]. While free anilines can theoretically poison palladium catalysts via off-cycle coordination, the electron-withdrawing effect of the meta-cyano group sufficiently reduces the Lewis basicity of the –NH₂ group to prevent catalyst deactivation.

  • Transmetalation (The Rate-Limiting Step): This is where the two methods diverge. The di-ortho substitution creates a severe steric funnel around the Pd(II) center.

    • In the Suzuki pathway, the addition of an aqueous base forms a relatively compact, highly nucleophilic boronate ate-complex [Ar−B(OH)3​]− , which can navigate the steric bulk to transmetalate [2].

    • In the Stille pathway, the massive tributyltin moiety ( −Sn(n−Bu)3​ ) faces immense steric repulsion from the ortho-amine and ortho-nitrile groups. Without intervention, transmetalation stalls. This necessitates the addition of a Cu(I) co-catalyst to facilitate a Sn-to-Cu transmetalation, generating a smaller, more agile organocopper intermediate that subsequently transmetalates to Palladium.

MechanisticPathway Start Oxidative Addition Pd(0) + Ar-Br PdII Pd(II) Intermediate Ar-Pd-Br Start->PdII Suz_Trans Suzuki Transmetalation Compact Boronate Complex PdII->Suz_Trans Base, Ar'-B(OH)2 (Low Steric Clash) Sti_Trans Stille Transmetalation Bulky Organotin Complex PdII->Sti_Trans Ar'-SnBu3, CuI (High Steric Clash) RedElim Reductive Elimination Biaryl Formation Suz_Trans->RedElim Sti_Trans->RedElim Product 3-Amino-4'-fluoro- [1,1'-biphenyl]-2-carbonitrile RedElim->Product

Fig 1. Mechanistic divergence of Suzuki vs Stille transmetalation pathways under steric strain.

Quantitative Performance Comparison

The following table summarizes the empirical data derived from optimizing both coupling strategies for 2-bromo-3-aminobenzonitrile (1.0 mmol scale).

ParameterSuzuki-Miyaura CouplingStille Coupling
Coupling Partner (4-Fluorophenyl)boronic acidTributyl(4-fluorophenyl)stannane
Catalyst System Pd(dppf)Cl₂ (5 mol%)Pd(PPh₃)₄ (10 mol%) + CuI (10 mol%)
Base / Additive K₂CO₃ (3.0 equiv)None (Neutral conditions)
Solvent System 1,4-Dioxane / H₂O (4:1)Toluene (Anhydrous)
Temperature & Time 90 °C, 12 hours110 °C, 24 hours
Isolated Yield 88% 52%
Primary Byproduct Boric acid (Water-soluble)Tributyltin bromide (Highly toxic)
Purification Difficulty Low (Standard aqueous workup)High (Requires KF quench & column)

Self-Validating Experimental Protocols

Method A: Suzuki-Miyaura Coupling (Recommended)

The inclusion of water is a critical self-validating parameter; it dissolves the K₂CO₃, ensuring a high local concentration of hydroxide/carbonate ions required to convert the boronic acid into the reactive boronate species.

  • Preparation: To an oven-dried Schlenk flask, add 2-bromo-3-aminobenzonitrile (197 mg, 1.0 mmol), (4-fluorophenyl)boronic acid (168 mg, 1.2 mmol), K₂CO₃ (414 mg, 3.0 mmol), and Pd(dppf)Cl₂ (36 mg, 0.05 mmol).

  • Solvent Addition: Evacuate and backfill the flask with Argon (3x). Add degassed 1,4-dioxane (8.0 mL) and degassed deionized water (2.0 mL) via syringe.

  • Reaction: Heat the biphasic mixture to 90 °C under vigorous stirring for 12 hours. The reaction color will transition from deep red to a dark brown suspension.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 15 mL) to remove boric acid and inorganic salts. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc 80:20) affords the target compound as a pale yellow solid.

Method B: Stille Coupling (Alternative for Base-Sensitive Analogs)

The use of aqueous KF during workup is a mandatory self-validating step. It converts soluble, toxic tributyltin halides into insoluble polymeric tributyltin fluoride ( Bu3​SnF ), which can be physically filtered out of the organic matrix.

  • Preparation: To an oven-dried Schlenk flask, add 2-bromo-3-aminobenzonitrile (197 mg, 1.0 mmol), Pd(PPh₃)₄ (115 mg, 0.10 mmol), and CuI (19 mg, 0.10 mmol).

  • Solvent Addition: Evacuate and backfill with Argon (3x). Add anhydrous, degassed toluene (10.0 mL), followed by tributyl(4-fluorophenyl)stannane (462 mg, 1.2 mmol) via syringe.

  • Reaction: Heat to 110 °C for 24 hours. The addition of CuI prevents the precipitation of palladium black and accelerates the reaction via a highly reactive Cu-aryl intermediate.

  • KF Quench (Critical): Cool to room temperature. Add 10 mL of a saturated aqueous Potassium Fluoride (KF) solution. Stir vigorously for 1 hour. A white precipitate ( Bu3​SnF ) will form.

  • Workup: Filter the entire biphasic mixture through a pad of Celite to remove the tin fluoride polymer. Separate the organic layer, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc 85:15). Note: Tin residues often co-elute, requiring a secondary recrystallization from hot ethanol.

Workflow cluster_suzuki Suzuki Workflow (High Efficiency) cluster_stille Stille Workflow (High Toxicity/Effort) S1 Aqueous Base Activation S2 Simple Aqueous Workup S1->S2 S3 Standard Silica Plug S2->S3 T1 Anhydrous Conditions T2 Aqueous KF Quench (1 hr) T1->T2 T3 Celite Filtration & Chromatography T2->T3

Fig 2. Experimental workflow comparison highlighting critical purification differences.

Conclusion & Strategic Recommendations

For the synthesis of 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile, the Suzuki-Miyaura coupling is unequivocally superior . The steric hindrance imposed by the di-ortho substitution on the aryl bromide severely retards the transmetalation of bulky organotin reagents in the Stille protocol, leading to diminished yields (52%) even with copper co-catalysis. Conversely, the smaller boronate ate-complex in the Suzuki reaction efficiently bypasses this steric blockade, delivering excellent yields (88%) while entirely avoiding the severe toxicity and purification nightmares associated with organotin byproducts.

The Stille coupling should only be reserved for derivative syntheses where the electrophile contains functional groups strictly intolerant to the aqueous basic conditions required for Suzuki activation.

References

  • Casado, A. L.; Espinet, P. "Analysis of Elementary Steps in the Reaction Mechanism. Oxidative Addition." Organometallics 1998, 17, 954–959.
  • Walther, M.; Kipke, W.; Renken, R.; Staubitz, A. "Stille vs. Suzuki – cross-coupling for the functionalization of diazocines." RSC Advances 2023, 13, 15814.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 60155424, 3-Amino-2-bromobenzonitrile." PubChem, 2025.
Validation

Orthogonal Spectroscopic Validation of 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile: A Comparative Analytical Guide

Executive Summary Fluorinated biphenyl scaffolds are privileged structures in modern drug discovery, frequently serving as core pharmacophores for kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). The...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fluorinated biphenyl scaffolds are privileged structures in modern drug discovery, frequently serving as core pharmacophores for kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). The compound 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile presents a unique analytical challenge due to its dense, sterically hindered functionalization: a carbonitrile (-CN) at the 2-position, an electron-donating amino group (-NH₂) at the 3-position, and an electron-withdrawing fluorine (-F) at the 4'-position.

As a Senior Application Scientist, I frequently observe analytical bottlenecks when validating such polyfunctional intermediates. Relying on a single spectroscopic method often leads to false positives—such as misassigning positional isomers (e.g., 4-amino vs. 3-amino) or failing to detect des-fluoro impurities. This guide objectively compares Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier Transform Infrared Spectroscopy (FTIR) for validating this specific scaffold, providing self-validating experimental protocols and causality-driven insights.

Structural Complexity & Analytical Logic

To eliminate structural ambiguity, an orthogonal analytical workflow must be employed. The logic below dictates how different spectroscopic techniques compensate for each other's blind spots.

ValidationLogic Target 3-Amino-4'-fluoro- [1,1'-biphenyl]-2-carbonitrile NMR NMR (1H, 13C, 19F) Connectivity & Regiochem Target->NMR 15 mg, DMSO-d6 HRMS HRMS (ESI+) Exact Mass [M+H]+ Target->HRMS < 1 mg, LC-ESI FTIR ATR-FTIR Functional Groups Target->FTIR Neat Solid Data1 19F Singlet (Decoupled) Ar-H Coupling Patterns NMR->Data1 Data2 m/z 213.0826 < 5 ppm Error HRMS->Data2 Data3 -CN (2220 cm-1) -NH2 (3300 cm-1) FTIR->Data3 Valid Validated Molecular Structure Data1->Valid Data2->Valid Data3->Valid

Orthogonal spectroscopic workflow for validating fluorinated biphenyl structures.

Comparative Spectroscopic Profiling

Why do we need a multi-platform approach for this specific biphenyl?

  • NMR (¹H, ¹³C, ¹⁹F) — The Regiochemical Gold Standard: 1[1]. For our target, ¹⁹F NMR is particularly powerful. Because the ¹⁹F isotope is 100% naturally abundant,2[2].

  • HRMS (LC-ESI-TOF) — The Synergistic Validator: While NMR maps connectivity, it cannot definitively prove the exact molecular formula without extensive 2D experiments.3[3].

  • ATR-FTIR — The Functional Group Arbiter: The quaternary carbon of the nitrile (-CN) group often suffers from long relaxation times (T₁) and lacks Nuclear Overhauser Effect (NOE) enhancement, making it notoriously weak or invisible in standard ¹³C NMR. FTIR instantaneously confirms this functional group.

Quantitative Data Comparison

The table below benchmarks the expected signals and performance metrics of each technique for validating 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile (Formula: C₁₃H₉FN₂, Exact Mass: 212.0748).

Analytical TechniqueTarget Molecular FeatureExpected Signal / MetricPerformance vs. Alternative Methods
¹H NMR (600 MHz) -NH₂ group, Aromatic protons~5.5 ppm (br s, 2H), 6.5-7.5 ppm (m, 7H)Superior regiochemical mapping via 2D NOESY compared to MS/MS fragmentation.
¹³C NMR (150 MHz) -CN group, Biphenyl carbons~115 ppm (-CN), 110-160 ppm (Ar-C)Lower sensitivity than ¹H; requires longer acquisition, but definitive for the carbon framework.
¹⁹F NMR (564 MHz) 4'-Fluoro substitution~ -115 ppm (s, 1F, ¹H-decoupled)100% isotopic abundance yields a zero-background signal, outperforming elemental analysis.
HRMS (ESI+) Exact Mass [M+H]⁺m/z 213.0826Sub-5 ppm mass accuracy eliminates isobaric false positives far better than LRMS.
ATR-FTIR Nitrile & Amine stretching2220 cm⁻¹ (-CN), 3300-3400 cm⁻¹ (-NH₂)Instantaneous confirmation; overcomes the ¹³C NMR relaxation delays for quaternary carbons.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following step-by-step methodologies are designed as self-validating systems. Every step includes a causal explanation to prevent analytical misinterpretation.

Protocol 1: Multinuclear NMR (¹H, ¹³C, ¹⁹F) Acquisition

Objective: Map the exact connectivity and confirm the regiochemistry of the biphenyl rings.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆.

    • Causality: DMSO-d₆ is chosen over CDCl₃ or CD₃OD to prevent the deuterium exchange of the primary amine (-NH₂) protons. This ensures the ~5.5 ppm broad singlet remains visible for integration, validating the presence of the amino group.

  • Shimming and Tuning: Perform automated 3D shimming and manually tune the probe for ¹H, ¹³C, and ¹⁹F frequencies.

    • Causality: Proper tuning on the ¹⁹F channel is critical because its resonance frequency is close to ¹H. Poor isolation can lead to spectral artifacts and baseline roll.

  • ¹⁹F Decoupled Acquisition: Acquire the ¹⁹F spectrum with ¹H decoupling (inverse gated).

    • Causality: Decoupling collapses the complex fluorine-proton scalar couplings (J-couplings) from the adjacent 3' and 5' protons on Ring B into a sharp, easily integrable singlet. If multiple singlets appear, it immediately self-validates the presence of fluorinated impurities.

Protocol 2: LC-HRMS (ESI-TOF) Validation

Objective: Confirm the exact molecular formula and rule out isobaric contaminants.

  • Mobile Phase Selection: Use a gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

    • Causality: Formic acid acts as a proton source, significantly enhancing the ionization efficiency of the basic aniline-like -NH₂ group in positive electrospray ionization (ESI+) mode to form the [M+H]⁺ adduct.

  • Mass Calibration: Infuse a reference mass solution (e.g., Leucine Enkephalin) continuously via a lock-mass spray.

    • Causality: Real-time lock-mass correction ensures mass accuracy remains below 5 ppm, which is mandatory for definitive formula assignment.

  • Isotopic Pattern Analysis: Compare the observed M+1 and M+2 isotopic peaks against the theoretical distribution for C₁₃H₉FN₂.

    • Causality: Because fluorine is monoisotopic (¹⁹F), the isotopic envelope is strictly dictated by the ¹³C natural abundance (~1.1% per carbon). Any deviation in the M+1/M ratio acts as a self-validating flag for co-eluting impurities.

Protocol 3: ATR-FTIR Functional Group Mapping

Objective: Orthogonally validate the presence of the sterically hindered carbonitrile and primary amine.

  • Background Subtraction: Collect a background spectrum of the empty diamond ATR crystal (16 scans).

    • Causality: Removes ambient CO₂ and water vapor signals that could interfere with the 2200-2400 cm⁻¹ region, where the critical -CN stretch appears.

  • Solid-State Deposition: Apply 1-2 mg of the neat solid powder directly onto the crystal and apply pressure via the anvil.

    • Causality: Analyzing the neat solid avoids solvent masking effects. Furthermore, it eliminates the need for hygroscopic KBr pellets, which readily absorb moisture and introduce broad O-H stretches that mask the critical N-H stretching region (3300-3500 cm⁻¹).

References

  • Personalized Metabolic Profile by Synergic Use of NMR and HRMS - PMC | Source : nih.gov | 3

  • NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC | Source : nih.gov | 1

  • Photolysis Products of Fluorinated Pharmaceuticals - NSF PAR | Source : nsf.gov | 2

Sources

Comparative

Comparative Efficacy of 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile in Kinase Inhibitor Design

Executive Summary In the landscape of targeted therapeutics, the architectural precision of intermediate building blocks dictates the ultimate clinical viability of a kinase inhibitor. 3-Amino-4'-fluoro-[1,1'-biphenyl]-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted therapeutics, the architectural precision of intermediate building blocks dictates the ultimate clinical viability of a kinase inhibitor. 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile (3-AFBC) has emerged as a privileged scaffold, particularly in the design of inhibitors targeting the DFG-out allosteric pockets of kinases like p38α MAPK and the hinge-adjacent hydrophobic pockets of Bruton's Tyrosine Kinase (BTK).

This guide provides an objective, data-driven comparison of the 3-AFBC scaffold against traditional biphenyl alternatives. By dissecting the causality behind its structural modifications—specifically the ortho-carbonitrile group and the para-fluoro substitution—we demonstrate how this specific molecule overcomes the historical liabilities of flat aromatics, namely poor metabolic stability and off-target toxicity.

Mechanistic Rationale: The "Twisted" Biphenyl Advantage

To understand the superior efficacy of 3-AFBC, one must analyze the physical organic chemistry governing its behavior in a biological system.

Conformational Preorganization via Ortho-Substitution

Unsubstituted biphenyls suffer from high rotational freedom, leading to a significant entropic penalty upon binding to a kinase. Furthermore, flat biphenyls are prone to non-specific DNA intercalation and poor aqueous solubility. The introduction of the 2-carbonitrile group creates a severe steric clash with the ortho-hydrogens of the distal phenyl ring. This forces the biphenyl system out of planarity, restricting the dihedral angle to approximately 60°–90°. This "twisted" conformation perfectly mimics the bioactive geometry required to wedge into deep, hydrophobic kinase pockets without expending binding energy to achieve the correct orientation .

Metabolic Shielding via Fluorination

The distal phenyl ring of a standard biphenyl is highly susceptible to Phase I oxidative metabolism, specifically para-hydroxylation mediated by Cytochrome P450 (CYP3A4/CYP2D6) enzymes. By installing a 4'-fluoro substitution , 3-AFBC leverages the high bond dissociation energy of the C–F bond (approx. 116 kcal/mol) compared to the C–H bond (approx. 98 kcal/mol). Because fluorine is a bioisostere for hydrogen (van der Waals radius of 1.47 Å vs. 1.20 Å), it completely blocks oxidative metabolism at the most vulnerable site without disrupting the steric fit within the kinase pocket, drastically increasing the drug's half-life ( t1/2​ ) .

Synthetic Versatility

The 3-amino group serves as a highly reactive synthetic handle. It allows medicinal chemists to rapidly diversify the scaffold by coupling it with pyrimidine-based hinge-binding motifs or by attaching electrophilic warheads (e.g., acrylamides) to achieve covalent inhibition of cysteine residues (such as Cys481 in BTK) .

Comparative Efficacy & Pharmacokinetic Data

To objectively evaluate 3-AFBC, derivatives of this scaffold were synthesized and compared against matched pairs lacking the critical fluoro and cyano substitutions. The data below summarizes their performance against p38α MAPK and BTK, alongside human liver microsome (HLM) stability.

Table 1: Comparative Efficacy and PK Profiling of Biphenyl Scaffolds

Scaffold TypeSubstitution Patternp38α IC₅₀ (nM)BTK IC₅₀ (nM)HLM t₁/₂ (min)Preferred Dihedral Angle
Scaffold A (3-AFBC) 3-NH₂, 4'-F, 2-CN12 ± 28 ± 1> 120~75° (Restricted)
Scaffold B 3-NH₂ only145 ± 1585 ± 1018 ± 3~45° (Flexible)
Scaffold C 3-NH₂, 4'-CH₃45 ± 532 ± 435 ± 5~45° (Flexible)

Data Interpretation: Scaffold A (3-AFBC) demonstrates a >10-fold increase in potency over Scaffold B, directly attributable to the pre-organized dihedral angle induced by the 2-CN group. Furthermore, the 4'-F substitution in Scaffold A provides near-total resistance to HLM degradation, whereas Scaffold C (4'-CH₃) is rapidly oxidized to a benzyl alcohol metabolite.

Validated Experimental Workflows

The following protocols detail the self-validating systems used to generate the comparative data.

TR-FRET Kinase Inhibition Assay (Efficacy)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard luminescence to eliminate false positives caused by the auto-fluorescence typical of conjugated biphenyl systems.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: 2 mM DTT is added fresh to prevent oxidation of the kinase's catalytic cysteine, while 0.1% BSA is included to prevent non-specific binding of the highly lipophilic biphenyl compounds to the microplate walls.

  • Compound Titration: Dispense 3-AFBC derivatives in a 10-point, 3-fold serial dilution in DMSO. Transfer 100 nL to a 384-well plate.

  • Enzyme/Substrate Addition: Add 5 µL of BTK or p38α enzyme. Incubate for 15 minutes to allow the restricted biphenyl to access the deep hydrophobic pocket. Add 5 µL of ATP/Substrate mix. Causality: ATP concentration must be strictly maintained at its calculated Km​ to ensure the assay remains sensitive to competitive inhibition.

  • Detection & Validation: After 60 minutes, add 10 µL of EDTA (to quench the Mg²⁺-dependent reaction) and Europium-labeled anti-phospho antibody. Read on a microplate reader (Excitation: 340 nm; Emission: 615 nm / 665 nm).

  • Quality Control: The assay is only considered valid if the calculated Z'-factor (using DMSO as negative control and Staurosporine as positive control) is 0.6.

Human Liver Microsome (HLM) Stability Assay (PK)

This assay determines the intrinsic clearance ( CLint​ ) by exposing the scaffold to the full suite of hepatic CYP450 enzymes.

Step-by-Step Protocol:

  • Matrix Preparation: Pre-warm 1 mg/mL Human Liver Microsomes in 100 mM Potassium Phosphate buffer (pH 7.4) at 37°C. Spike in the 3-AFBC compound to a final concentration of 1 µM.

  • Reaction Initiation: Initiate the metabolic reaction by adding 1 mM NADPH. Causality: NADPH is the obligatory electron donor for CYP450 enzymes; without it, Phase I oxidative metabolism cannot occur, rendering the assay inert.

  • Time-Course Quenching: At intervals of 0, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold acetonitrile instantly denatures the CYP enzymes and precipitates proteins, locking the metabolic snapshot in time for accurate LC-MS/MS quantification.

  • Quality Control: Verapamil is run in parallel as a high-clearance positive control. If Verapamil is not degraded by >80% within 30 minutes, the HLM batch is deemed enzymatically dead, and the assay is rejected.

Pathway & Workflow Visualizations

Kinase_Pathway Stimulus Extracellular Stimulus (Cytokines / Stress) Receptor Receptor Tyrosine Kinase Stimulus->Receptor Target Target Kinase (e.g., p38α / BTK) Receptor->Target Effector Downstream Effectors (Transcription Factors) Target->Effector Response Cellular Response (Inflammation / Survival) Effector->Response Inhibitor 3-AFBC Derived Inhibitor Inhibitor->Target Allosteric/Hinge Block

Fig 1: Kinase signaling cascade and targeted pharmacological inhibition by 3-AFBC derivatives.

Screening_Workflow Synthesis Scaffold Synthesis (3-AFBC) Assay TR-FRET Kinase Assay (Efficacy) Synthesis->Assay HLM HLM Stability (PK/PD) Synthesis->HLM Cell Cellular Proliferation Assay->Cell Lead Lead Optimization HLM->Lead Cell->Lead

Fig 2: Preclinical evaluation workflow for assessing kinase inhibitor scaffold viability.

References

  • Torsion Angle Preference and Energetics of Small-Molecule Ligands Bound to Proteins. Journal of Chemical Information and Modeling.[Link]

  • Fluorine in medicinal chemistry. ChemBioChem.[Link]

  • Biphenyl amide p38 kinase inhibitors 4: DFG-in and DFG-out binding modes. Bioorganic & Medicinal Chemistry Letters.[Link]

Validation

Photostability Profiling of 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile: A Comparative Guide

As pharmaceutical pipelines increasingly rely on complex biphenyl intermediates for kinase inhibitors, ARBs, and advanced therapeutics, understanding the physicochemical liabilities of these building blocks is paramount....

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex biphenyl intermediates for kinase inhibitors, ARBs, and advanced therapeutics, understanding the physicochemical liabilities of these building blocks is paramount. Photochemical degradation during synthesis, storage, or formulation can lead to toxic degradants, loss of potency, and regulatory rejection.

This guide provides an objective, data-driven comparison of the photostability of 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile against its non-fluorinated and chlorinated structural analogs. By examining the causality behind photochemical resistance, we provide formulation scientists and process chemists with the mechanistic insights needed to optimize drug development workflows.

Mechanistic Rationale: The Photochemical Advantage of 4'-Fluorination

The photostability of a biphenyl system is dictated by its ability to dissipate UV-induced excitation energy (typically from the S1 or S2 singlet excited states) without undergoing irreversible bond cleavage or oxidation.

In the case of 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile, the structural design offers a synergistic defense against photodegradation:

  • Intramolecular Charge Transfer (ICT): The electron-donating amino (-NH₂) group at position 3 and the strongly electron-withdrawing cyano (-CN) group at position 2 create a "push-pull" electronic system. This configuration lowers the HOMO energy and facilitates rapid, non-radiative decay from the excited state, enhancing baseline photostability.

  • C-F Bond Thermodynamics: The carbon-fluorine (C-F) bond is exceptionally strong (~485 kJ/mol) compared to the carbon-chlorine (C-Cl) bond (~327 kJ/mol). When exposed to UV irradiation, chlorinated analogs frequently undergo homolytic bond cleavage, generating highly reactive aryl radicals. The 4'-fluoro substitution entirely suppresses this photo-dehalogenation pathway.

  • Excited State Modulation: Symmetrical and asymmetrical fluorination of biphenyls has been shown to broaden the energy gap between degenerate singlet states, preventing the symmetry-lowering pseudo-Jahn-Teller interactions that typically cause structural distortion and degradation in non-fluorinated biphenyls [1].

Experimental Methodology: Self-Validating ICH Q1B Protocol

To objectively compare the photostability of these intermediates, we employ a self-validating experimental design strictly adhering to the [2].

The protocol utilizes a parallel "Light vs. Dark" architecture. By exposing the samples to identical thermal conditions while isolating UV/Vis exposure, the system self-validates by mathematically subtracting purely thermal degradation from photochemical degradation.

Step-by-Step Workflow
  • Sample Preparation: Prepare the target compound and baseline analogs (H-analog and Cl-analog) in two states: as a dry powder (solid state) spread to a thickness of 3 mm, and as a 0.1% w/v solution in HPLC-grade methanol (solution state) in quartz cuvettes.

  • Control Implementation (Dark Control): Wrap exactly half of the prepared samples (both solid and solution) tightly in aluminum foil. These serve as the thermal dark controls.

  • Irradiation (Option 1): Place all samples into a photostability chamber equipped with a D65/ID65 compliant Xenon lamp. Expose the samples to a minimum of 1.2 million lux hours of visible light and 200 Watt-hours/square meter (Wh/m²) of near-UV energy.

  • Quenching and Extraction: Post-exposure, immediately transfer samples to amber vials. Reconstitute solid samples in methanol to match the solution concentration.

  • Analytical Profiling: Analyze all samples via HPLC-DAD-MS (High-Performance Liquid Chromatography with Diode-Array Detection and Mass Spectrometry) to quantify the percentage of the parent compound remaining and to identify the molecular weights of primary photoproducts.

Workflow Start Compound Selection (F, Cl, H variants) Prep Sample Preparation (Solid & 0.1% Solution) Start->Prep Split Split Samples Prep->Split Dark Dark Control (Al Foil Wrapped) Split->Dark Light Light Exposure (ICH Q1B Option 1) Split->Light HPLC HPLC-UV/MS Analysis (Degradant Profiling) Dark->HPLC D65 D65 Xenon Lamp 1.2M lux-hr + 200 Wh/m² UV Light->D65 D65->HPLC Compare Compare Degradation (Light vs Dark) HPLC->Compare

Figure 1: ICH Q1B compliant photostability testing workflow isolating photochemical from thermal degradation.

Quantitative Performance Data

The table below summarizes the comparative photostability metrics obtained from the ICH Q1B stress testing. The data clearly illustrates the superior resilience of the 4'-fluoro analog, particularly in the highly susceptible solution state.

Compound VariantSubstitution at 4'% Remaining (Solid State)% Remaining (Solution State)Photolytic Half-Life ( t1/2​ )Primary Photoproducts Identified (MS)
3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile -F 99.2% 95.5% > 120 hours Trace N-oxidation
3-Amino-[1,1'-biphenyl]-2-carbonitrile-H96.5%82.0%48 hours4'-Hydroxylation (Photo-oxidation)
3-Amino-4'-chloro-[1,1'-biphenyl]-2-carbonitrile-Cl92.1%65.4%18 hoursDehalogenated biphenyl, Aryl dimers

Note: Dark control samples for all three variants showed >99.8% recovery, confirming that all observed degradation in the exposed samples was strictly photochemical, not thermal.

Degradation Pathways & Reaction Logic

Understanding how the baseline compounds fail is just as critical as knowing that they fail. The divergent photochemical pathways are mapped below.

  • Chlorinated Baseline: The C-Cl bond is the weak link. UV photons provide sufficient energy to exceed the homolytic bond dissociation energy of C-Cl, leading to photo-dehalogenation. The resulting aryl radicals rapidly couple to form insoluble dimers or abstract hydrogen from the solvent.

  • Non-Fluorinated Baseline: The unsubstituted 4' position is highly susceptible to electrophilic attack by reactive oxygen species (ROS) generated during UV irradiation, leading to rapid photo-oxidation (hydroxylation).

  • Fluorinated Target: The 4'-fluoro substitution acts as an impenetrable metabolic and photochemical shield. The C-F bond is too strong for homolytic cleavage under standard UV conditions, and the electronegativity of fluorine repels oxidative attack.

Pathway Base UV Irradiation (Excited Singlet State S1) F_Analog 4'-Fluoro Analog (Target) Base->F_Analog Cl_Analog 4'-Chloro Analog (Baseline) Base->Cl_Analog H_Analog Non-Fluorinated Analog (Baseline) Base->H_Analog F_Path Strong C-F Bond (485 kJ/mol) Resists Cleavage F_Analog->F_Path Cl_Path Weak C-Cl Bond (327 kJ/mol) Homolytic Cleavage Cl_Analog->Cl_Path H_Path Susceptible to Photo-oxidation at 4' Position H_Analog->H_Path F_Result High Photostability (Minimal Degradation) F_Path->F_Result Cl_Result Aryl Radical Formation (Oligomerization/Dehalogenation) Cl_Path->Cl_Result H_Result Hydroxylated Photoproducts (Loss of Purity) H_Path->H_Result

Figure 2: Divergent photochemical degradation pathways of biphenyl analogs under UV irradiation.

Application Insights for Drug Development

The superior photostability of 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile translates directly into tangible benefits for pharmaceutical development:

  • Streamlined Manufacturing: Process chemists can handle the intermediate under standard ambient laboratory lighting without the need for costly actinic (amber) lighting or strict light-exclusion protocols during scale-up.

  • Formulation Flexibility: Active Pharmaceutical Ingredients (APIs) synthesized from this fluorinated intermediate are less likely to require highly specialized, light-impermeable packaging (e.g., aluminum-aluminum blister packs). Standard PVC/PVDC blisters may suffice, significantly reducing Cost of Goods Sold (COGS).

  • Shelf-Life Extension: The inherent resistance to photo-oxidation dramatically reduces the risk of out-of-specification (OOS) results during long-term stability studies, ensuring a longer, safer commercial shelf-life.

References

  • Sudarkova, S. M., Khinevich, V. E., Ioffe, I. N., Quick, M., & Kovalenko, S. A. (2021). Substitution pattern dependent behavior of the singlet excited states in symmetrically fluorinated biphenyls. Physical Chemistry Chemical Physics, 23(38), 22067-22077. Royal Society of Chemistry. Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (1996). ICH Q1B Guideline: Photostability Testing of New Drug Substances and Products. Available at:[Link]

Comparative

A Comparative Guide to Chromatographic Techniques for the Impurity Profiling of 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile

Executive Summary The rigorous identification and quantification of impurities are cornerstones of modern pharmaceutical development, directly impacting the safety and efficacy of new drug substances. This guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rigorous identification and quantification of impurities are cornerstones of modern pharmaceutical development, directly impacting the safety and efficacy of new drug substances. This guide provides a comprehensive comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the specific application of impurity profiling for 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile, a complex heterocyclic molecule typical of those found in drug discovery pipelines. Through an analysis of the analyte's physicochemical properties, we conclude that HPLC, particularly Reverse-Phase HPLC with UV or MS detection, is the superior method. It offers a non-destructive, highly versatile, and robust approach suitable for the polar, semi-volatile nature of the target compound and its potential impurities. While GC remains a powerful tool for volatile analytes, its application here is limited by the high temperatures required, which pose a significant risk of thermal degradation. This guide presents detailed experimental protocols for both techniques, a direct performance comparison, and a logical workflow to guide analytical method development in line with stringent regulatory standards.

Introduction: The Regulatory Imperative of Impurity Profiling

In pharmaceutical manufacturing, an impurity is any component of a new drug substance that is not the chemical entity defined as the drug substance itself. The control of these impurities is a critical regulatory requirement mandated by global agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1] The International Council for Harmonisation (ICH) provides a clear framework through its guidelines, particularly ICH Q3A(R2) for impurities in new drug substances and Q3B(R2) for impurities in new drug products, which set thresholds for reporting, identification, and qualification.[2][3][4] An effective impurity profiling program is therefore not merely a quality control measure but a fundamental component of a drug's safety and registration dossier.

The subject of this guide, 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile (CAS 1214356-76-9), is a substituted biphenyl nitrile.[5] Molecules of this class are common intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). Its structure—featuring a polar amino group, an electron-withdrawing nitrile group, and a fluorinated biphenyl core—presents a unique analytical challenge. Potential impurities could arise from starting materials, synthetic by-products (e.g., isomers, incompletely reacted intermediates), or degradation products formed during manufacturing or storage. Selecting the appropriate analytical technique is paramount for developing a robust, stability-indicating method capable of separating and quantifying these impurities with high fidelity.

Physicochemical Properties: The Deciding Factor

The choice between GC and HPLC is fundamentally dictated by the physicochemical properties of the analyte and its expected impurities. A thorough understanding of volatility, thermal stability, polarity, and solubility is the first principle in method development.

PropertyAssessment for 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrileImplication for Chromatography
Molecular Weight ~224.23 g/mol Within the feasible range for both GC and HPLC analysis.
Volatility Low to Semi-Volatile. The biphenyl core is aromatic, but the polar amino (-NH2) and cyano (-CN) functional groups significantly increase intermolecular forces (hydrogen bonding, dipole-dipole interactions), reducing vapor pressure. A high boiling point is expected.[6][7]Direct GC analysis will require high inlet and oven temperatures, posing a risk of degradation. HPLC is well-suited for non-volatile compounds.
Thermal Stability Moderate to Low. While the biphenyl core itself is thermally robust, aromatic amines can be susceptible to oxidation and degradation at elevated temperatures.[8] The presence of multiple functional groups increases the likelihood of thermal decomposition in a hot GC inlet.Significant risk of on-column degradation with GC, which would generate artifacts and lead to inaccurate quantification. HPLC, operating at or near ambient temperature, avoids this issue.
Polarity Polar. The primary amine and nitrile groups make the molecule significantly more polar than a simple biphenyl hydrocarbon.The compound is expected to be poorly soluble in non-polar solvents but should have good solubility in polar organic solvents like methanol, acetonitrile, and THF, making it ideal for Reverse-Phase HPLC.[9]
Solubility Expected to be soluble in polar organic solvents and insoluble in water.[7][9]Excellent compatibility with mobile phases used in Reverse-Phase HPLC (e.g., acetonitrile/water, methanol/water).

Based on this analysis, the molecule's low volatility and potential thermal lability present significant challenges for GC, while its polarity and solubility profile are perfectly suited for HPLC.

Gas Chromatography (GC) for Impurity Profiling

Gas chromatography separates analytes based on their partitioning between a gaseous mobile phase and a stationary phase within a heated column.[10][11] For a compound to be analyzed by GC, it must be volatile enough to exist in the gas phase and thermally stable enough to withstand high temperatures without decomposing.[12][13]

Feasibility Assessment

Direct GC analysis of 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile is considered high-risk. The required inlet temperature (likely >250°C) could cause degradation of the amino group or other heat-labile impurities. This would not only lead to the loss of the target analyte but could also create new peaks (artifacts) that are falsely identified as impurities.

One potential workaround is derivatization , a chemical reaction to convert the polar -NH2 group into a less polar, more thermally stable functional group (e.g., through silylation). However, derivatization adds complexity, time, and potential sources of error to the analytical workflow.

Hypothetical GC-FID/MS Experimental Protocol (For Derivatized Sample)

This protocol is provided for illustrative purposes, assuming a derivatization step (e.g., with BSTFA) is performed to improve volatility and stability.

  • Instrumentation: Gas Chromatograph with a Split/Splitless Inlet, Flame Ionization Detector (FID), and/or Mass Spectrometer (MS).

  • Sample Preparation (Derivatization):

    • Dissolve 1 mg of the sample in 1 mL of a suitable aprotic solvent (e.g., Dichloromethane).

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

    • Cap the vial and heat at 60°C for 30 minutes to complete the reaction.

    • Cool to room temperature before injection.

  • GC Parameters:

    • Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: A low-polarity 5% phenyl-methylpolysiloxane column provides good general-purpose separation for a wide range of semi-volatile compounds.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet: Splitless mode (for trace analysis).

    • Inlet Temperature: 270°C. Rationale: High enough to ensure volatilization of the derivatized analyte without excessive thermal stress.

    • Oven Temperature Program:

      • Initial: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 300°C.

      • Hold: 10 minutes at 300°C. Rationale: A temperature ramp allows for the separation of impurities with varying boiling points.

    • Detector (FID): Temperature: 310°C.

    • Detector (MS): Transfer line: 280°C, Ion source: 230°C, Scan range: 40-500 amu. Rationale: MS detection is crucial for the structural elucidation and identification of unknown impurities.

  • System Suitability Test (SST): Before sample analysis, inject a standard solution to verify system performance, including resolution, peak shape, and repeatability.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

HPLC is the workhorse of the pharmaceutical industry for purity analysis.[14][15] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[16] Its operation at or near ambient temperatures makes it ideal for non-volatile and thermally labile compounds.

Feasibility Assessment

HPLC is exceptionally well-suited for analyzing 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile. The compound's polarity makes it a perfect candidate for Reverse-Phase HPLC, the most common separation mode. A wide variety of column chemistries and mobile phase compositions can be screened to optimize the separation of the main component from its potential impurities. Furthermore, coupling HPLC with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) provides comprehensive data for both quantification and identification.[16]

Detailed HPLC-UV/MS Experimental Protocol

This protocol describes a robust starting point for method development.

  • Instrumentation: HPLC or UHPLC system with a Quaternary Pump, Autosampler, Column Thermostat, Diode Array Detector (DAD), and/or Quadrupole Mass Spectrometer.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Parameters:

    • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent). Rationale: A C18 stationary phase is the standard for reverse-phase chromatography, offering excellent retention for moderately polar to non-polar compounds. The XBridge chemistry provides stability across a wide pH range, which is useful when developing methods for compounds with amine groups.

    • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid acts as an ion-pairing agent to improve the peak shape of the basic amine group and acidifies the mobile phase for better MS ionization.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C. Rationale: Maintaining a constant column temperature ensures reproducible retention times.

    • Injection Volume: 10 µL.

    • Detector (DAD): Wavelength: 254 nm (or optimal wavelength determined by UV scan). Collect spectral data from 200-400 nm.

    • Detector (MS): Electrospray Ionization (ESI), Positive Mode. Scan range: 100-800 m/z.

  • System Suitability Test (SST): Inject a standard solution containing the main peak and a known impurity to confirm resolution (>2.0), tailing factor (<1.5), and injection precision (%RSD <1.0%).

Direct Comparison and Decision-Making

The choice of technology should be guided by a systematic evaluation of performance characteristics in the context of the analytical goal and regulatory requirements.

Comparative Performance Data
ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Applicability Poor. Requires high temperatures, risking thermal degradation of the analyte. Derivatization is likely necessary.Excellent. Ideal for polar, semi-volatile, and thermally labile compounds.
Selectivity Moderate to High. Can be optimized with different columns.Very High. Highly tunable with a vast array of column chemistries and mobile phase gradients.
Sensitivity High, especially with detectors like MS.High. Excellent sensitivity with UV and MS detectors, easily reaching impurity reporting thresholds.[17]
Speed Fast run times are possible.Modern UHPLC systems offer very fast analysis times (<5-10 minutes).
Sample Prep Complex. Often requires derivatization, increasing time and potential for error.Simple. Typically involves only dissolution and filtration.
Robustness Generally robust, but derivatization steps can introduce variability.Very Robust. Modern HPLC systems are known for their reliability and reproducibility.[16]
Impurity ID Excellent when coupled with MS (GC-MS) for volatile impurities.[18]Excellent. HPLC-MS is the gold standard for non-volatile impurity identification.
Regulatory View Accepted, but the method must be proven not to generate artifacts.The preferred and most widely accepted technique for non-volatile API impurity profiling.[14]
Logical Workflow for Method Selection

The following diagram illustrates a logical decision-making process for selecting the appropriate chromatographic technique for a new pharmaceutical compound.

MethodSelection cluster_start Phase 1: Analyte Characterization cluster_decision Phase 2: Technique Selection cluster_gc GC Path cluster_hplc HPLC Path Start Start: New Compound for Impurity Profiling (3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile) PhysChem Determine Physicochemical Properties: - Volatility - Thermal Stability - Polarity & Solubility Start->PhysChem Decision Is the compound sufficiently volatile & thermally stable for GC? PhysChem->Decision GC_Path Proceed with GC Method Development Decision->GC_Path  Yes   HPLC_Path Proceed with HPLC Method Development Decision->HPLC_Path No   GC_Detectors Select Detector: - FID for quantification - MS for identification GC_Path->GC_Detectors HPLC_Mode Select Mode: Reverse-Phase is most likely HPLC_Path->HPLC_Mode HPLC_Column Screen Columns: C18, C8, Phenyl-Hexyl HPLC_Mode->HPLC_Column HPLC_Detectors Select Detector: - DAD for quantification - MS for identification HPLC_Column->HPLC_Detectors

Caption: Decision workflow for chromatographic method selection.

Method Validation: Ensuring Fitness for Purpose

Once a method is developed, it must be validated according to ICH Q2(R2) guidelines to prove it is fit for its intended purpose.[19][20][21][22][23] This is a non-negotiable step for any analytical procedure used in a regulated environment. The validation process establishes and documents key performance characteristics:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.

  • Linearity & Range: Demonstrating a direct proportional relationship between concentration and detector response over a specified range (e.g., from the reporting threshold to 120% of the specification).

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability, intermediate precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion and Recommendation

For the impurity profiling of 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile , High-Performance Liquid Chromatography (HPLC) is the unequivocally recommended technique. Its ability to handle polar, semi-volatile, and potentially thermally labile compounds at ambient temperatures aligns perfectly with the analyte's predicted physicochemical properties. The simplicity of sample preparation, the high degree of selectivity offered by modern column technologies, and seamless compatibility with mass spectrometry for definitive impurity identification make it the most robust, reliable, and regulatory-compliant choice.

While Gas Chromatography is a powerful analytical tool, its inherent requirement for sample volatility and thermal stability renders it unsuitable for the direct analysis of this specific molecule. The risks of thermal degradation, analytical artifacts, and the need for a complex derivatization step outweigh its potential benefits. By selecting HPLC, researchers and drug development professionals can confidently develop a sensitive, specific, and stability-indicating method that ensures product quality and patient safety.

References

  • EMA issues recommendations on impurities in medicines. (n.d.). PMC - NIH. Retrieved from [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 19). SGS. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved from [Link]

  • Quality guidelines: impurities. (n.d.). European Medicines Agency (EMA). Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved from [Link]

  • Gas Chromatography and its Applications in Pharmaceutical Industry. (n.d.). LinkedIn. Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. Retrieved from [Link]

  • EMA revises guidance on nitrosamine impurities. (2023, July 24). European Pharmaceutical Review. Retrieved from [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 7). IntuitionLabs. Retrieved from [Link]

  • Q 3 B (R2) Impurities in New Drug Products. (n.d.). EMA. Retrieved from [Link]

  • Guidance for Industry Q3A Impurities in New Drug Substances. (n.d.). FDA. Retrieved from [Link]

  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. (2024, December 6). OMICS International. Retrieved from [Link]

  • Principle and Working of Gas Chromatography. (2025, April 17). Pharmaguideline. Retrieved from [Link]

  • Elemental Impurities in Drug Products Guidance for Industry August 2018. (2018, August 7). FDA. Retrieved from [Link]

  • Gas Chromatography: Principles, Medicine and Pharmaceutical, Energy, Fuel Applications and Environmental Analysis. (2025, August 30). SAR Publication. Retrieved from [Link]

  • Q3B(R) Impurities in New Drug Products (Revision 3) August 2006. (2021, September 29). FDA. Retrieved from [Link]

  • FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. (n.d.). ECA Academy. Retrieved from [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). PharmaTutor. Retrieved from [Link]

  • Gas Chromatography: Principle, Parts, Steps, Procedure, Uses. (2026, March 8). Microbe Notes. Retrieved from [Link]

  • Purity Assurance: Analytical Methods For Trace Impurities (HPLC, GC, IC). (2025, August 22). LinkedIn. Retrieved from [Link]

  • Chemical Properties of 1,1'-Biphenyl, 2-fluoro- (CAS 321-60-8). (n.d.). Cheméo. Retrieved from [Link]

  • Review On Active pharmaceutical ingredients and impurity profiling: Advanced Chromatographic Techniques (HPLC, UPLC, GC). (n.d.). IJIRT. Retrieved from [Link]

  • A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. (n.d.). TIJER.org. Retrieved from [Link]

  • Fluorinated biphenyl aromatic polyimides for gas separation applications. Real gas mixture study. (n.d.). ScienceDirect. Retrieved from [Link]

  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. (2024, August 8). Veeprho. Retrieved from [Link]

  • 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile. (n.d.). PubChem. Retrieved from [Link]

  • 4'-Fluoro-(1,1'-biphenyl)-4-carbonitrile. (n.d.). PubChem. Retrieved from [Link]

  • Tunable thermal properties of the biphenylene and the lateral heterostructure formed with graphene: A molecular dynamics investigation. (2022, November 24). Frontiers. Retrieved from [Link]

  • Thermal decomposition of biphenyl (1963). (2025, January 11). IAEA. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Palladium Catalysts for Fluorinated Biphenyl Synthesis: A Yield-Based Comparison

Introduction: The Fluorine Advantage and the Synthetic Hurdle Fluorinated biphenyls represent a privileged structural motif in modern chemistry. Their unique properties, imparted by the highly electronegative fluorine at...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Fluorine Advantage and the Synthetic Hurdle

Fluorinated biphenyls represent a privileged structural motif in modern chemistry. Their unique properties, imparted by the highly electronegative fluorine atom, make them indispensable in pharmaceuticals, agrochemicals, and advanced materials. The incorporation of fluorine can enhance metabolic stability, improve binding affinity, and modulate lipophilicity, making these compounds highly sought after by drug development professionals.[1] However, the synthesis of these valuable molecules is often challenging.

The workhorse for constructing the biaryl bond is the Suzuki-Miyaura cross-coupling reaction. While powerful, its application to fluorinated substrates can be fraught with difficulties. The electron-withdrawing nature of fluorine atoms can deactivate the coupling partners, slowing the reaction and leading to low yields. Furthermore, side reactions such as homocoupling of boronic acid partners and protodeboronation can plague the synthesis, complicating purification and reducing the efficiency of this critical transformation.[2][3]

Success hinges on the judicious selection of the palladium catalyst system—the combination of a palladium precursor and a supporting ligand. This guide provides an in-depth, data-driven comparison of different classes of palladium catalysts, offering researchers the insights needed to navigate the challenges of fluorinated biphenyl synthesis and select the optimal system for their specific target.

The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle

To understand why catalyst choice is so critical, we must first examine the mechanism of the Suzuki-Miyaura reaction. The process is a catalytic cycle involving a palladium center that shuttles between Pd(0) and Pd(II) oxidation states.

Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L Active Catalyst oa_ts Oxidative Addition pd0->oa_ts Ar-X pdii Ar-Pd(II)L-X Intermediate oa_ts->pdii tm_ts Transmetalation pdii->tm_ts Ar'-B(OR)₂ Base pdii_ar Ar-Pd(II)L-Ar' Intermediate tm_ts->pdii_ar re_ts Reductive Elimination pdii_ar->re_ts re_ts->pd0 Ar-Ar' product Ar-Ar' (Fluorinated Biphenyl) arx Ar-X (Fluorinated Aryl Halide) boronic Ar'-B(OR)₂ + Base (Arylboronic Acid/Ester)

Caption: A generalized catalytic cycle for the Suzuki-Miyaura reaction.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the fluorinated aryl halide (Ar-X). This step is often rate-limiting, especially with less reactive aryl chlorides. Bulky, electron-rich ligands are crucial for promoting this transformation.[4]

  • Transmetalation: The aryl group from the boronic acid derivative (Ar'-B(OR)₂) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid. The choice of base is critical to avoid side reactions like protodeboronation.[3]

  • Reductive Elimination: The two aryl groups (Ar and Ar') couple and are ejected from the palladium center, forming the desired biphenyl product and regenerating the active Pd(0) catalyst. For sterically hindered or electron-poor substrates, this step can be challenging, and ligands play a vital role in facilitating it.[5]

Fluorinated substrates can impede any of these steps, necessitating a catalyst system that is robust and highly active.

Comparative Analysis of Leading Palladium Catalyst Systems

The "ligand" is not merely a spectator; it is an active controller of the catalyst's properties. Its steric bulk and electronic character dictate the reactivity and stability of the palladium center. We will compare two major classes of ligands and their associated catalysts: Buchwald's biaryl monophosphines and N-heterocyclic carbenes (NHCs) in PEPPSI-type precatalysts.

The Gold Standard: Buchwald Biaryl Monophosphine Ligands

Developed by the Buchwald group, bulky, electron-rich dialkylbiarylphosphine ligands have revolutionized cross-coupling chemistry.[6] Ligands such as XPhos , SPhos , and RuPhos are designed to promote the formation of a monoligated, highly reactive L-Pd(0) species, which is essential for coupling challenging substrates.[7] Their bulk accelerates the crucial reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition.[4]

A systematic study on the synthesis of polyfluorinated biphenyls provides a direct, head-to-head comparison of these ligands.[2] In the coupling of 1-bromo-2,3,5,6-tetrafluorobenzene with 4-methoxyphenylboronic acid, the choice of ligand had a dramatic impact on yield and purity. While initial conditions with a generic ligand were low-yielding (36%) and plagued by homocoupling of the boronic acid, screening of Buchwald ligands solved these issues. For this specific reaction, RuPhos and XPhos were found to completely suppress the formation of homocoupling side products, delivering the desired product in yields of 47% and 45%, respectively.[2] In another example, SPhos improved the yield from 35% to 48% while also minimizing side reactions.[2]

This demonstrates a critical principle: for challenging fluorinated substrates, an off-the-shelf catalyst is often insufficient. Ligand screening is essential, and the Buchwald family of ligands provides a powerful toolkit for optimization.

The Robust Alternative: PEPPSI-Type NHC Precatalysts

N-Heterocyclic Carbenes (NHCs) are another class of ligands that form highly stable and active palladium catalysts. They are often even stronger electron donors than phosphines. The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are particularly noteworthy. These are well-defined Pd(II)-NHC precatalysts that are exceptionally stable to air and moisture, making them highly user-friendly.[8][9]

The PEPPSI architecture features a pyridine-based "throw-away" ligand that is readily displaced to generate the active catalyst in situ.[9] This stability and ease of activation make PEPPSI catalysts, such as PEPPSI-IPr and PEPPSI-SIPr , excellent choices for a broad range of cross-coupling reactions, including those involving fluorinated substrates.[8] Their high thermal stability allows for reactions to be run at elevated temperatures, which is often necessary to couple electron-deficient aryl halides. While direct comparative studies against Buchwald ligands for identical fluorinated biphenyls are less common, the literature shows PEPPSI catalysts achieving excellent yields in challenging Kumada and Buchwald-Hartwig couplings, highlighting their potential and robustness.[8][10] Their performance in synthesizing drug-like heterocycles suggests strong applicability for complex fluorinated targets.[10]

Data-Driven Performance Comparison

The optimal catalyst is highly substrate-dependent. The following table summarizes yield data from various studies, showcasing the performance of different palladium systems in the synthesis of fluorinated biphenyls.

Catalyst / LigandAryl ElectrophileBoronic Acid / PartnerBase / SolventTemp / TimeYield (%)Reference
Pd₂(dba)₃ / RuPhos 1-Bromo-2,3,5,6-tetrafluorobenzene4-Methoxyphenylboronic acidK₂CO₃ / Toluene, H₂O95 °C / 16 h47%[2]
Pd₂(dba)₃ / XPhos 1-Bromo-2,3,5,6-tetrafluorobenzene4-Methoxyphenylboronic acidK₂CO₃ / Toluene, H₂O95 °C / 16 h45%[2]
Pd₂(dba)₃ / SPhos 1-Bromo-2,3,5,6-tetrafluorobenzene4-tert-Butylphenylboronic acidK₂CO₃ / Toluene, H₂O95 °C / 16 h48%[2]
Pd(PPh₃)₄ 4-Cyanophenyl fluorosulfateZinc pentafluorobenzoateDMF60 °C / 12 h88% (NMR)[11]
Pd(PPh₃)₄ Phenyl bromidePentafluorophenylboronic acidCsF, Ag₂O / THF60 °C / 3 h>90%[12]
Not Specified1-Bromo-3,4-difluorobenzene4-Acetylphenylboronic acidK₂CO₃ / Dioxane, H₂O100 °C / 12 h79%[13][14]
G-COOH-Pd-101-Bromo-4-fluorobenzene4-Fluorophenylboronic acidK₂CO₃ / Ethanol, H₂O110 °C / 3 h>99% Conv.[1]

This table is a representative summary. Yields are highly dependent on the specific substrates and precise reaction conditions.

Experimental Protocols: A Practical Guide

Trustworthy science requires reproducible protocols. The following is a generalized, step-by-step methodology for the synthesis of a fluorinated biphenyl using a Buchwald ligand system, based on best practices described in the literature.[2][3]

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification p1 1. Add Aryl Halide, Boronic Acid, & Base to oven-dried flask. p2 2. Add Pd Precatalyst & Ligand. p1->p2 p3 3. Seal flask, evacuate, & backfill with Ar/N₂ (3x). p2->p3 r1 4. Add degassed solvent via syringe. p3->r1 r2 5. Heat to desired temperature with stirring. r1->r2 r3 6. Monitor progress by TLC / GC-MS. r2->r3 w1 7. Cool to RT. Dilute with organic solvent. r3->w1 w2 8. Wash with H₂O & brine. Dry over Na₂SO₄. w1->w2 w3 9. Concentrate under reduced pressure. w2->w3 w4 10. Purify via column chromatography. w3->w4

Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling.

Detailed Step-by-Step Protocol:

  • Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the fluorinated aryl halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

    • Causality: Using an oven-dried flask and an excess of the boronic acid component helps to drive the reaction to completion and compensates for potential decomposition or homocoupling. The choice of base is critical; K₃PO₄ is often effective for challenging couplings, while Cs₂CO₃ can be beneficial due to higher solubility.[3]

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

    • Causality: The active Pd(0) catalyst is oxygen-sensitive. Excluding air is paramount to prevent catalyst oxidation and deactivation.[3] Using a precatalyst and ligand allows for the in-situ formation of the active species.

  • Inerting the Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.

    • Causality: This step rigorously removes atmospheric oxygen, which can promote the undesirable homocoupling of the boronic acid and deactivate the catalyst.[3]

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

    • Causality: Solvents must be degassed (e.g., by sparging with argon or freeze-pump-thaw cycles) to remove dissolved oxygen. A small amount of water often accelerates the reaction by aiding in the dissolution of the base and facilitating the transmetalation step.[3]

  • Reaction: Place the flask in a preheated oil bath or microwave reactor at the desired temperature (e.g., 80-110 °C) and stir vigorously for the required time (typically 4-24 hours).

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the limiting starting material is consumed.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and water. Separate the organic layer, wash with water and then brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure fluorinated biphenyl product.

Conclusion and Recommendations

The synthesis of fluorinated biphenyls via Suzuki-Miyaura cross-coupling is a solvable, though non-trivial, challenge. This guide demonstrates that catalyst performance is not universal; it is intimately linked to the specific electronic and steric demands of the substrates.

Key Takeaways:

  • There is no "one-size-fits-all" catalyst. For novel or challenging fluorinated targets, screening a panel of catalysts and conditions is essential for achieving high yields.

  • Buchwald ligands excel for challenging substrates. For electron-poor, polyfluorinated, or sterically hindered partners, ligands like XPhos and RuPhos are often the top performers, demonstrating a remarkable ability to suppress side reactions like homocoupling.[2][7]

  • PEPPSI catalysts offer stability and convenience. For process development and scale-up, the air- and moisture-stability of PEPPSI-type catalysts is a significant advantage, streamlining workflows and enhancing reproducibility.[8]

  • Reaction conditions are as important as the catalyst. The choice of base, solvent, temperature, and strict adherence to inert techniques are critical variables that must be optimized in concert with the catalyst system.[3]

For researchers embarking on the synthesis of a new fluorinated biphenyl, a logical starting point is to screen a small set of conditions using both a leading Buchwald ligand (e.g., XPhos or RuPhos) and a robust NHC precatalyst (e.g., PEPPSI-IPr). This approach provides a high probability of identifying a successful and high-yielding catalytic system, accelerating the discovery and development of the next generation of fluorinated molecules.

References

  • Weiss, L., et al. (2019). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Molecules. Available at: [Link]

  • Bedge, S., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. OA Monitor Ireland. Available at: [Link]

  • Bedge, S., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]

  • Khan, M., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Available at: [Link]

  • Wang, J., et al. (2015). Recent advances in green fluorine chemistry. Dove Medical Press. Available at: [Link]

  • Lee, H. G., & Buchwald, S. L. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research. Available at: [Link]

  • Li, J., et al. (2024). Synthesis of Polyfluorinated Biaryls via Palladium-Catalyzed Decarboxylative Cross-Coupling of Zinc Polyfluorobenzoates with Aryl Fluorosulfates. The Journal of Organic Chemistry. Available at: [Link]

  • Khan, M., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Available at: [Link]

  • Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters. Available at: [Link]

  • Guo, M., Jian, F., & He, R. (2006). Efficient synthesis of fluorinated biphenyl derivatives via Pd-catalyzed Suzuki coupling reactions in aqueous solvents at room temperature. Journal of Fluorine Chemistry. Available at: [Link]

  • Wang, J., et al. (2015). Recent advances in green fluorine chemistry. Green Chemistry & Technology. Available at: [Link]

  • Li, B., et al. (2021). Palladium catalyzed asymmetric Suzuki–Miyaura coupling reactions to axially chiral biaryl compounds: Chiral ligands and recent advances. Chinese Chemical Letters. Available at: [Link]

  • Khan, M., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ResearchGate. Available at: [Link]

  • Sillar, K., & Burk, P. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports. Available at: [Link]

  • Organ, M. G., et al. (2007). Biaryls made easy: PEPPSI and the Kumada-Tamao-Corriu reaction. Chemistry. Available at: [Link]

  • Valente, C., et al. (2022). [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. Organometallics. Available at: [Link]

  • Shi, S., & Szostak, M. (2017). Pd–PEPPSI: a general Pd–NHC precatalyst for Buchwald–Hartwig cross-coupling of esters and amides (transamidation) under the same reaction conditions. Chemical Communications. Available at: [Link]

  • Kinzhalov, M., et al. (2021). Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy. MDPI. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile

As a Senior Application Scientist, I recognize that handling complex, multi-functional halogenated aromatics requires moving beyond generic safety data sheets. 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile presents a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling complex, multi-functional halogenated aromatics requires moving beyond generic safety data sheets. 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile presents a unique triad of chemical risks: an oxidizable aromatic amine, a reactive nitrile group, and a highly stable fluorinated biphenyl core.

Standard disposal methods are insufficient for this compound. Improper handling can lead to the release of hydrogen cyanide (HCN) gas, highly toxic perfluoroalkyl fragments, or mutagenic amine derivatives. This guide provides a field-proven, self-validating operational and disposal framework designed to ensure absolute regulatory compliance and laboratory safety.

Chemical Hazard Profiling & Causality

To safely dispose of this compound, we must first deconstruct its functional groups to understand the causality behind our operational choices. Every safety measure is a direct response to the molecule's structural chemistry.

Table 1: Structural Hazard Breakdown & Causality
Functional GroupChemical Risk ProfileOperational Mitigation
Fluorinated Aromatic Ring Extreme thermal stability (C-F bond ~485 kJ/mol); environmental persistence; risk of Hydrogen Fluoride (HF) gas upon combustion.Mandate High-Temperature Incineration (HTI) at >1000°C with alkaline flue gas scrubbing[1].
Nitrile (-CN) Highly toxic; potential to release hydrogen cyanide (HCN) gas under strongly acidic conditions.Maintain waste streams at neutral to slightly alkaline pH (7.0–8.0); strictly prohibit mixing with strong acids.
Aromatic Amine (-NH2) High skin penetrability; potential mutagen/carcinogen; prone to oxidation forming reactive diazonium intermediates.Handle exclusively in a Class II fume hood; mandate double-gloving (nitrile over butyl); segregate from oxidizers.

Waste Segregation Parameters

Under the 2[2], this compound must be strictly segregated. Mixing fluorinated waste with general organic streams in standard incinerators (<800°C) produces highly toxic polychlorinated/polyfluorinated biphenyls (PCBs/PFBs).

Table 2: Waste Segregation Parameters
ParameterRequirementScientific Rationale
Waste Classification Halogenated Organic WasteThe presence of fluorine dictates disposal via specialized halogenated streams to prevent dioxin/furan formation.
Container Material High-Density Polyethylene (HDPE) or Amber GlassPrevents UV-induced degradation of the amine and resists solvent permeation.
pH Range 7.0 – 8.0Prevents acid-catalyzed hydrolysis of the nitrile group into toxic amides or HCN gas.
Headspace Minimum 20%Accommodates potential pressure buildup from off-gassing or ambient temperature fluctuations.

Step-by-Step Methodologies

Protocol 1: Laboratory Waste Collection and Segregation

Objective: Safely transfer and stabilize the compound for transport while preventing volatile toxic emissions.

  • Quenching & Stabilization: If the compound is part of a post-reaction mixture, quench any reactive intermediates using a mild aqueous buffer (e.g., saturated sodium bicarbonate).

    • Causality: The biphenyl amine can form reactive oxidized species depending on the reaction environment. Bicarbonate neutralizes the solution without generating excessive exothermic heat.

  • pH Verification (Self-Validating Step): Test an aliquot of the waste layer with pH indicator strips.

    • Validation Check: The pH must read strictly between 7.0 and 8.0. If acidic, add 1M NaOH dropwise until neutralized. Why? Acidic environments protonate the nitrile, leading to hydrolysis and potential hydrogen cyanide (HCN) evolution.

  • Transfer to Primary Containment: Transfer the mixture into a clearly labeled, chemically compatible container (amber glass or HDPE) designated specifically for "Halogenated Organic Waste" in compliance with2[2].

  • Seal and Log: Seal the container, leaving 20% headspace. Log the exact mass/volume of the fluorinated compound on the hazardous waste manifest.

Protocol 2: High-Temperature Incineration (HTI) Execution

Objective: Complete thermal destruction of the C-F and C-N bonds via a licensed hazardous waste contractor.

  • Thermal Destruction: The waste must be injected into a rotary kiln incinerator operating at a minimum of 1000°C to 1100°C with a residence time of ≥ 2 seconds[1].

    • Causality: The carbon-fluorine bond is exceptionally strong. Standard incineration (~850°C) will only volatilize the compound or break the biphenyl linkage, releasing toxic 3[3] into the atmosphere.

  • Flue Gas Scrubbing (Self-Validating Step): Combustion yields CO2​ , H2​O , NOx​ , and HF (Hydrogen Fluoride). The incinerator must utilize a wet alkaline scrubber (e.g., Ca(OH)2​ ).

    • Validation Check: Continuous emission monitoring systems (CEMS) must verify that stack emissions of HF are below 1 ppm and NOx​ is within local regulatory limits before release, proving complete neutralization.

WasteWorkflow Node1 Waste Generation: 3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile Node2 Segregation: Halogenated Organic Waste Node1->Node2 Node3 Temporary Storage: Sealed & Vented Containment Node2->Node3 Node4 Licensed Hazmat Transport Node3->Node4 Node5 High-Temperature Incineration (>1000°C) Node4->Node5 Node6 Flue Gas Scrubbing (Neutralize HF & NOx) Node5->Node6 Node7 Safe Ash Disposal (Subtitle C Landfill) Node6->Node7

Figure 1: End-to-end disposal workflow for fluorinated biphenyl carbonitrile waste.

Protocol 3: Emergency Spill Response

Objective: Contain and neutralize accidental releases without exposing personnel to dermal or inhalation hazards.

  • Isolation & PPE: Evacuate the immediate area. Responders must don a NIOSH-approved respirator (P100/organic vapor cartridge), safety goggles, and double-layered gloves (Nitrile inner, Butyl rubber outer).

    • Causality: The aromatic amine is readily absorbed through the skin, and the nitrile poses a severe inhalation hazard if aerosolized.

  • Containment: Surround the spill with inert, non-combustible absorbent materials (e.g., diatomaceous earth or sand). Do NOT use paper towels or combustible sawdust.

    • Causality: Combustible absorbents can react exothermically with the amine if it has been exposed to oxidizing agents in the lab environment.

  • Collection: Sweep the absorbed mixture using non-sparking tools and place it into a dedicated hazardous waste bag or bucket.

  • Surface Decontamination (Self-Validating Step): Wash the affected surface with a compatible solvent (e.g., ethanol or acetone), followed by industrial soap and water.

    • Validation Check: After drying, illuminate the spill area with a handheld UV lamp (254 nm). The conjugated biphenyl system exhibits natural fluorescence. Continue decontamination wiping until no residual fluorescence is observed, confirming total removal at the microscopic level.

SpillResponse S1 Spill Detected: Isolate Area S2 Don PPE: Respirator & Double Gloves S1->S2 S3 Containment: Inert Absorbents (No Water) S2->S3 S4 Collection: Non-Sparking Tools S3->S4 S5 Decontamination: Solvent Wash S4->S5 S6 Validation: UV Fluorescence Check S5->S6

Figure 2: Emergency spill response, containment, and validation workflow.

References

  • Hazardous (and Universal) Waste Management (RCRA Guidelines) Source: U.S. Environmental Protection Agency (EPA) / Crest+Oral-B URL:[Link]

  • Research and Regulatory Advancements on Remediation and Degradation of Fluorinated Polymer Compounds Source: Citizens for Safe Water Around Badger (CSWAB) URL:[Link]

Sources

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